5-Methoxy-5-oxopentanoate
Description
BenchChem offers high-quality 5-Methoxy-5-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-5-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H9O4- |
|---|---|
Molecular Weight |
145.13 g/mol |
IUPAC Name |
5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)/p-1 |
InChI Key |
IBMRTYCHDPMBFN-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
5-Methoxy-5-Oxopentanoate: A Comprehensive Technical Guide to Its Chemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of optimizing dicarboxylic acid monoesters for both analytical workflows and active pharmaceutical ingredient (API) synthesis. 5-Methoxy-5-oxopentanoate (CAS 1501-27-5), commonly known as monomethyl glutarate, is a highly versatile building block[1]. Structurally, it is a five-carbon aliphatic chain featuring a methyl ester at one terminus and a free carboxylic acid at the other. This unique desymmetrization allows it to act as a highly specific intermediate in organic synthesis, a structural mimic in pharmacological applications, and an endogenous human metabolite with notable anti-inflammatory properties[2][3].
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, biological roles, and analytical isolation protocols.
Chemical Identity and Physicochemical Properties
Understanding the physicochemical baseline of 5-methoxy-5-oxopentanoate is critical for predicting its behavior in biphasic extractions and chromatographic separations. The presence of the free carboxylic acid (pKa ~4.62) makes its solubility and partitioning highly pH-dependent[4].
Table 1: Core Physicochemical and Structural Data
| Property | Value / Specification |
| IUPAC Name | 5-methoxy-5-oxopentanoic acid |
| CAS Number | 1501-27-5 |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| Density | 1.164 - 1.169 g/mL at 25 °C |
| Boiling Point | 150 - 151 °C at 10 mmHg |
| LogP | 0.300 |
| Predicted Water Solubility | 57.6 g/L (Slightly soluble in neutral water) |
Data synthesized from authoritative chemical databases[1][4][5][6][7].
Synthetic Methodologies & Reaction Causality
The primary challenge in synthesizing monomethyl dicarboxylates is preventing over-esterification, which yields the unwanted diester (dimethyl glutarate). Traditional reflux methods using glutaric anhydride and methanol often result in poor selectivity[8].
To achieve near-quantitative yields of the monoester, we must manipulate the reaction kinetics. By utilizing sodium methoxide in an aprotic solvent at sub-zero temperatures, we force a stoichiometric ring-opening of glutaric anhydride. The newly formed carboxylate immediately becomes a sodium salt, precipitating or remaining unreactive, thereby halting any secondary esterification[8][9].
Protocol 1: Low-Temperature Ring-Opening Synthesis
This protocol is designed for high-purity API intermediate manufacturing.
-
Reagent Preparation: Suspend 1.0 molar equivalent of sodium methoxide in anhydrous dichloromethane (or ethylene glycol dimethyl ether) under inert gas[8][9].
-
Thermal Control: Chill the suspension to between 0 °C and -20 °C using a cryo-cooling jacket. Causality: Low temperatures suppress the activation energy required for secondary nucleophilic attacks, preventing diester formation.
-
Anhydride Addition: Dissolve 1.0 molar equivalent of glutaric anhydride in the same anhydrous solvent. Add this dropwise to the methoxide suspension over 30 to 60 minutes to strictly control the exothermic ring-opening[8].
-
Acidification: Once the reaction is complete, add dilute hydrochloric acid (5%) dropwise to adjust the aqueous layer to pH 2.0 - 2.5[9]. Causality: This protonates the sodium 5-methoxy-5-oxopentanoate into its free acid form, driving it into the organic phase.
-
Extraction & Isolation: Allow phase separation. Extract the aqueous layer 2-3 times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product[8][9].
Self-Validating System: Before proceeding to the aqueous workup (Step 4), withdraw a 10 µL aliquot, quench in methanol, and analyze via rapid LC-MS. The system is validated for downstream extraction only if the diester (dimethyl glutarate) peak area is < 2% relative to the monoester. If > 2%, the cooling jacket integrity or addition rate must be immediately recalibrated.
Figure 1: Synthetic workflow for 5-methoxy-5-oxopentanoate emphasizing temperature control.
Biological Role and Pharmacological Applications
Beyond its utility as a synthetic reagent, 5-methoxy-5-oxopentanoate is a recognized human endogenous urinary metabolite[3]. In pharmacological contexts, it exhibits notable anti-inflammatory and antioxidant activities[2].
Because it retains a terminal carboxylic acid, it acts as a structural mimic of endogenous substrates like alpha-ketoglutarate. In drug development, glutarate derivatives and monoesters are frequently explored for their potential to modulate epigenetic targets, such as histone deacetylases (HDACs), and to reduce the release of pro-inflammatory cytokines[4][10]. Furthermore, it is a critical building block in the synthesis of complex therapeutics, including the antineoplastic agent Pemetrexed (where it appears in impurity profiling)[] and various peptide synthesis derivatives like Cbz-Glu-OMe[12].
Figure 2: Biological and pharmacological utility of endogenous 5-methoxy-5-oxopentanoate.
Analytical Workflows: HPLC and LC-MS Isolation
Because 5-methoxy-5-oxopentanoate contains a free carboxylic acid, it will ionize in a neutral aqueous mobile phase. This ionization leads to secondary interactions with the stationary phase, causing severe peak tailing and poor retention on standard reverse-phase columns[5].
To correct this, we must apply the principle of ion suppression. By lowering the pH of the mobile phase at least 1.5 units below the molecule's pKa (4.62), we ensure the analyte remains fully protonated and neutral, yielding sharp, symmetrical peaks.
Table 2: Optimized Chromatographic Method Parameters
| Parameter | Specification / Causality |
| Stationary Phase | Reverse-phase C18 or mixed-mode Newcrom R1 (3 µm for UPLC)[5]. |
| Mobile Phase A | Water + 0.1% Formic Acid (for LC-MS) or 0.1% Phosphoric Acid (for UV)[5]. |
| Mobile Phase B | Acetonitrile (MeCN)[5]. |
| Target pH | < 3.0 (Critical for suppressing carboxylate ionization). |
| Detection | UV (210 nm) or MS (Negative Electrospray Ionization). |
Protocol 2: Chromatographic Isolation
-
Column Equilibration: Flush the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until the baseline stabilizes.
-
Sample Preparation: Dilute the sample in the initial mobile phase conditions to prevent solvent-mismatch peak distortion.
-
Elution: Run a gradient from 5% B to 60% B over 10 minutes. The monoester will elute later than free glutaric acid but earlier than the fully non-polar dimethyl glutarate.
Self-Validating System: To ensure the method is robust, inject a system suitability standard containing glutaric acid, 5-methoxy-5-oxopentanoate, and dimethyl glutarate. The protocol is validated only if the resolution (Rs) between the monoester and diester is ≥ 2.0. If peak tailing occurs (Asymmetry Factor > 1.5), it indicates insufficient mobile phase acidification, prompting an immediate verification of the formic/phosphoric acid concentration.
References
- ChemicalBook.
- SIELC Technologies. "5-Methoxy-5-oxopentanoic acid." SIELC.
- ECHEMI.
- FooDB. "Showing Compound Monomethyl glutaric acid (FDB022284)." FooDB.
- BOC Sciences. "CAS 1265908-61-9 (Pemetrexed Monomethyl Ester Impurity 1)." BOC Sciences.
- Tebubio. "5-Methoxy-5-oxopentanoic acid - 1 g." Tebubio.
- Google Patents. "CN101333165B - Method for synthesizing monomethyl glutarate.
- Selleck.
- LookChem.
- Google Patents. "CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt.
Sources
- 1. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 2. tebubio.com [tebubio.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. lookchem.com [lookchem.com]
- 5. 5-Methoxy-5-oxopentanoic acid | SIELC Technologies [sielc.com]
- 6. echemi.com [echemi.com]
- 7. Showing Compound Monomethyl glutaric acid (FDB022284) - FooDB [foodb.ca]
- 8. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 9. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. (4S)-4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid | C14H17NO6 | CID 2733408 - PubChem [pubchem.ncbi.nlm.nih.gov]
Monomethyl glutarate CAS 1501-27-5 supplier information
An In-Depth Technical Guide to Monomethyl Glutarate (CAS 1501-27-5) for Researchers and Drug Development Professionals
Introduction
Monomethyl glutarate (CAS 1501-27-5), also known as methyl hydrogen glutarate or 4-(methoxycarbonyl)butyric acid, is a dicarboxylic acid monoester. It serves as a crucial intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for versatile reactivity and makes it an attractive starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key suppliers, and a detailed experimental protocol relevant to its application in research and development.
Physicochemical Properties
Monomethyl glutarate is a clear, light yellow liquid under standard conditions.[1] It is slightly soluble in water and possesses a density of approximately 1.169 g/mL at 25 °C.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Monomethyl Glutarate
| Property | Value | Source(s) |
| CAS Number | 1501-27-5 | [1] |
| Molecular Formula | C6H10O4 | [2][3] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Clear light yellow liquid | [1] |
| Boiling Point | 150-151 °C at 10 mmHg | [1][2] |
| Density | 1.169 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.438 | [1] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Water Solubility | Slightly soluble | [1][2] |
| Synonyms | Methyl hydrogen glutarate, 5-Methoxy-5-oxopentanoic acid, Glutaric acid monomethyl ester | [2][3] |
Synthesis of Monomethyl Glutarate: Methodologies and Mechanistic Insights
Several synthetic routes to monomethyl glutarate have been reported, primarily involving the reaction of glutaric anhydride or glutaric acid derivatives with methanol. The choice of method often depends on the desired purity, yield, and scalability of the process.
From Dimethyl Glutarate via Partial Hydrolysis
One common laboratory-scale synthesis involves the partial hydrolysis of dimethyl glutarate using a stoichiometric amount of a base, such as potassium hydroxide, in methanol. This is followed by acidification to yield the desired monomethyl glutarate.[1]
-
Mechanism: The hydroxide ion preferentially attacks one of the ester carbonyls of dimethyl glutarate. The reaction is kinetically controlled to favor the mono-hydrolysis product. Subsequent acidification protonates the resulting carboxylate salt.
-
Advantages: This method is straightforward and utilizes readily available starting materials.
-
Disadvantages: The reaction can be challenging to control, often leading to a mixture of the desired product, unreacted starting material, and the fully hydrolyzed glutaric acid. This necessitates careful purification, typically by column chromatography, which can be tedious and may result in lower isolated yields.[1]
From Glutaric Anhydride and Methanol
A more direct and often higher-yielding approach is the ring-opening of glutaric anhydride with methanol. This reaction can be performed under various conditions, including refluxing in the presence of a solvent like chloroform or using a catalyst.[4]
-
Mechanism: The nucleophilic attack of methanol on one of the carbonyl carbons of the glutaric anhydride leads to the opening of the cyclic anhydride ring, directly forming the monomethyl ester.
-
Advantages: This method can be highly selective for the monoester, minimizing the formation of the diester byproduct. Some protocols report near-quantitative yields.[4]
-
Disadvantages: The reaction conditions, such as temperature and the presence of catalysts (e.g., sodium methoxide or diisopropylethylamine), need to be carefully optimized to prevent the formation of dimethyl glutarate.[4] A patent describes a high-yield method involving the reaction of glutaric anhydride with sodium methoxide at low temperatures, which reportedly avoids the formation of the diester byproduct.[4]
The following diagram illustrates a generalized workflow for the synthesis of monomethyl glutarate from glutaric anhydride.
Caption: Workflow for the Synthesis of Monomethyl Glutarate from Glutaric Anhydride.
Applications in Drug Development and Organic Synthesis
Monomethyl glutarate is a versatile building block due to its orthogonal functional groups. The carboxylic acid can be readily converted into amides, acid chlorides, or other esters, while the methyl ester can be hydrolyzed or reduced. This allows for sequential and selective modifications, which is highly valuable in multi-step organic synthesis.
In the pharmaceutical industry, it is utilized as a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2] Its linear five-carbon chain provides a useful scaffold for the construction of more complex molecular architectures. While specific drug names are often proprietary, its application as a starting material in the synthesis of cardiovascular agents has been noted.[3] It is also used in the synthesis of agrochemicals, such as pesticides and fertilizers, and in the dyestuff industry.[2]
Supplier Information
A variety of chemical suppliers offer monomethyl glutarate, typically with purities ranging from 95% to over 99%. The choice of supplier may depend on the required purity, quantity, and lead time. Table 2 provides a comparative overview of some of the available suppliers.
Table 2: Selected Suppliers of Monomethyl Glutarate (CAS 1501-27-5)
| Supplier | Purity | Notes | Country/Region |
| Sigma-Aldrich | 95% | Offers various quantities for research and development. | Global |
| TCI Chemicals | >97.0% (GC) | Provides detailed product specifications. | Global[5] |
| Alfa Aesar | 95% | Part of Thermo Fisher Scientific, a major lab supplier. | Global[6] |
| Conier Chem&Pharma Limited | Not specified | Trader with a focus on various chemical products. | China[3] |
| Capot Chemical Co., Ltd. | ≥ 98% | Offers a range of package sizes. | China[5] |
| Energy Chemical | 98% | Supplies various package sizes for research. | China[6] |
| J & K SCIENTIFIC LTD. | 95% | Offers a wide catalog of chemical products. | Global[6] |
Experimental Protocol: Synthesis of Monomethyl Glutarate from Glutaric Anhydride
The following protocol is adapted from a patented high-yield synthesis method and is intended for research and development purposes.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Materials and Reagents:
-
Sodium methoxide (10g)
-
Anhydrous dichloromethane (150g total)
-
Glutaric anhydride (10g)
-
10% Hydrochloric acid solution
-
Anhydrous magnesium sulfate
-
500 mL round-bottom flasks (2)
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Reagents:
-
In a 500 mL flask equipped with a stirrer, suspend 10g of sodium methoxide in 100g of anhydrous dichloromethane. Cool the suspension to -20 °C in a suitable cooling bath.
-
In a separate 500 mL flask, dissolve 10g of glutaric anhydride in 50g of anhydrous dichloromethane with stirring. Cool this solution to -20 °C.
-
-
Reaction:
-
Slowly add the glutaric anhydride solution to the sodium methoxide suspension over a period of 30 minutes using a dropping funnel, while maintaining the reaction temperature at -20 °C.
-
After the addition is complete, allow the reaction mixture to stir at -20 °C for an additional 30 minutes.
-
-
Workup and Purification:
-
Slowly add 10% aqueous hydrochloric acid to the reaction mixture with vigorous stirring until the pH of the aqueous layer is between 2.0 and 2.5.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer twice with 50g portions of dichloromethane.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, monomethyl glutarate. This method has been reported to produce high purity (99.7%) and high yield (97.3%) product.[4]
-
Conclusion
Monomethyl glutarate is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and chemical research. Its synthesis is well-established, with methods available to suit various scales and purity requirements. The choice of a reliable supplier is crucial for obtaining high-quality material for research and development activities. This guide has provided a comprehensive overview of the key technical aspects of monomethyl glutarate to support researchers, scientists, and drug development professionals in their work.
References
- Google Patents. (2011). CN101333165B - Method for synthesizing monomethyl glutarate.
-
Sinofi. (2025, May 8). Buy Bulk – L-Monomenthyl Glutarate | Manufacturer-Supplier. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1501-27-5,METHYL HYDROGEN GLUTARATE. Retrieved from [Link]
Sources
- 1. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. MONO-METHYL GLUTARATE suppliers & manufacturers in China [m.chemicalbook.com]
Glutaric acid monomethyl ester vs dimethyl glutarate differences
Title: The Asymmetric Advantage: A Technical Comparative of Glutaric Acid Monomethyl Ester (MGA) and Dimethyl Glutarate (DMG)
Executive Summary: Symmetry vs. Precision
In the landscape of dicarboxylic acid derivatives, Dimethyl Glutarate (DMG) and Glutaric Acid Monomethyl Ester (MGA) represent two distinct chemical philosophies: bulk utility versus precision functionalization.
While DMG (CAS 1119-40-0) serves as a symmetric, non-polar solvent and plasticizer, MGA (CAS 1501-27-5) acts as a critical "desymmetrization" tool.[1] For the drug development scientist, MGA is the superior building block, offering a pre-installed "half-ester" that enables the synthesis of heterobifunctional linkers without the statistical mixtures inherent in hydrolyzing diesters.
This guide analyzes the physicochemical divergence, metabolic fate, and synthetic protocols for these two C5-backbone species.[1]
Physicochemical & Structural Divergence
The core difference lies in polarity and reactivity. DMG is a neutral diester; MGA is an acidic monoester.[1] This fundamental difference dictates their solubility, workup procedures, and application scope.[1]
Table 1: Comparative Physicochemical Profile
| Feature | Dimethyl Glutarate (DMG) | Glutaric Acid Monomethyl Ester (MGA) |
| CAS Number | 1119-40-0 | 1501-27-5 |
| Formula | ||
| MW ( g/mol ) | 160.17 | 146.14 |
| Structure | Symmetric (Diester) | Asymmetric (Acid-Ester) |
| Boiling Point | 210–215 °C | 150 °C (at reduced pressure, ~10 mmHg) |
| pKa | N/A (Neutral) | ~4.4 (Carboxylic Acid) |
| Solubility | Soluble in organics; Low water solubility (53 g/L) | Amphiphilic; Soluble in water & polar organics |
| Reactivity | Transesterification, Hydrolysis, Reduction | Coupling (EDC/NHS), Salt Formation |
| Workup Class | Organic extraction (Neutral) | Acid/Base extraction (pH dependent) |
Scientist’s Note: Do not underestimate the acidity of MGA. When extracting MGA from a reaction mixture, maintaining a pH < 3 is critical to keep the carboxylic acid protonated and in the organic phase. At neutral pH, it partitions into the aqueous phase as the glutarate salt.
Synthetic Utility: The Case for Desymmetrization
DMG: The Bulk Solvent & Intermediate
DMG is primarily used in the "Dibasic Ester" (DBE) solvent family. In synthesis, it is a precursor for:
MGA: The Linker Specialist
MGA is the "Janus" molecule of glutaric derivatives—one side is protected (methyl ester), the other is reactive (carboxylic acid). This makes it indispensable for Antibody-Drug Conjugates (ADCs) and Prodrugs .[1]
-
Prodrug Spacers: MGA is used to install a glutarate spacer on a hydroxyl-bearing drug (e.g., Paclitaxel).[1] The free acid of MGA is coupled to the drug (using DCC/DMAP), leaving the methyl ester exposed. This ester is then hydrolyzed in vivo or chemically to release the free acid tail, which improves solubility before final cleavage.
-
Heterobifunctional Linkers: MGA allows the sequential addition of two different amines, creating asymmetric diamides.
Figure 1: The Desymmetrization Workflow (DOT Visualization)
Metabolic Fate & Toxicology[1][2][3]
Understanding the biological stability of these esters is crucial for prodrug design. Both compounds are substrates for Carboxylesterases (CES1 and CES2) , which are abundant in the liver and intestine.[2]
-
DMG Metabolism: DMG is a "masked" di-acid.[1] It undergoes a two-step hydrolysis.[1]
-
MGA Metabolism: MGA is the intermediate metabolite of DMG. It is more polar than DMG and hydrolyzes faster in plasma due to the free acid group facilitating enzyme docking or spontaneous hydrolysis in high pH environments.
Toxicological Insight: The toxicity of DMG is generally low, but it is linked to the accumulation of glutaric acid, which can induce local acidosis. MGA, being an acid itself, is a direct irritant to mucous membranes compared to the neutral DMG.
Figure 2: Metabolic Hydrolysis Pathway (DOT Visualization)
Experimental Protocols
Protocol A: Selective Synthesis of MGA (High Purity)
Avoid acid-catalyzed esterification of glutaric acid, as it yields a statistical mixture of di-ester, mono-ester, and unreacted acid.[1]
Reagents: Glutaric Anhydride (1.0 eq), Methanol (anhydrous, 1.5 eq), DMAP (cat.[1] 0.05 eq), Toluene (Solvent).[1]
-
Dissolution: Dissolve Glutaric Anhydride in Toluene under
. -
Addition: Add Methanol and DMAP.
-
Reflux: Heat to 60°C for 4–6 hours. The ring opening is thermodynamically favored.
-
Workup (Critical):
-
Evaporate solvent.[1]
-
Dissolve residue in saturated
(converts MGA to salt; extracts unreacted anhydride/diester into organic wash).[1] -
Wash aqueous layer with Ethyl Acetate (removes impurities).[1]
-
Acidify aqueous layer to pH 2.0 with HCl.[1]
-
Extract MGA into Ethyl Acetate.[1]
-
Dry (
) and concentrate.[1] -
Yield: >95% Mono-ester.[1]
-
Protocol B: Analytical Differentiation (GC-MS)
MGA and DMG behave differently on GC columns due to the free acid on MGA (tailing).[1]
References
-
Synthesis of Monomethyl Glutarate: Organic Syntheses, Coll. Vol. 4, p. 635 (1963); Vol. 39, p. 41 (1959).[1] [1]
-
Physicochemical Properties (DMG): PubChem Compound Summary for CID 14264, Dimethyl glutarate.[1] [1]
-
Metabolism by Carboxylesterases: Hatfield, M. J., et al. (2016).[1][2] "Human Carboxylesterase 1 and 2: Substrate Specificity, Inhibitor Selectivity, and Polymorphisms." Journal of Clinical Pharmacology.
-
Glutarate Linkers in ADCs: Pillow, T. H., et al. (2014).[1] "Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity." (Context: Use of glutaric acid spacers in linker chemistry). ChemMedChem. [1]
-
Safety Profile (DBE Solvents): ECHA Registration Dossier for Dimethyl Glutarate.[1] [1]
Sources
Endogenous urinary metabolite monomethyl glutarate function
Title: Unveiling Monomethyl Glutarate (MMG): Endogenous Functions, Pathophysiological Roles, and Analytical Methodologies
Executive Overview
Historically categorized as a transient intermediate in the metabolism of exogenous industrial solvents, Monomethyl Glutarate (MMG) —the monomethyl ester of glutaric acid—has recently been reclassified as a critical endogenous urinary and plasma metabolite. Emerging multi-omics data reveal that MMG is a bioactive signaling molecule deeply intertwined with microbiome-host interactions, mitochondrial energy metabolism, and cellular toxicity. For drug development professionals and analytical scientists, accurately quantifying MMG and understanding its mechanistic pathways offers novel avenues for prognostic biomarker development and microbiome-targeted therapeutics.
Pathophysiological Mechanisms & Clinical Significance
The Skin-Microbiome Axis: MMG in Atopic Dermatitis
The human skin microbiome plays a pivotal role in maintaining the epidermal barrier. Recent investigations into Atopic Dermatitis (AD) have uncovered a stark metabolic divergence between healthy and dysbiotic strains of the skin commensal Roseomonas mucosa. While strains isolated from healthy individuals secrete epidermal function-enhancing lipids (e.g., phosphatidylcholine), strains from AD patients exhibit aberrant metabolism, secreting high levels of inflammatory metabolites, predominantly MMG and histidinal (1[1]).
-
Causality: The localized accumulation of MMG alters the lipid-to-acid ratio of the stratum corneum. When acting synergistically with histidinal (a histamine precursor), MMG exacerbates epidermal barrier dysfunction and drives chronic localized inflammation.
Systemic Energy Disruption: Prognostic Biomarker in COPD
Beyond localized tissue microenvironments, circulating MMG serves as a high-fidelity indicator of systemic metabolic collapse. In clinically stable Chronic Obstructive Pulmonary Disease (COPD) patients, elevated baseline plasma levels of MMG have been identified as a highly accurate predictive biomarker for 7-year mortality (2[2]).
-
Causality: MMG accumulation in this cohort is directly linked to severe disruptions in mitochondrial function and energy metabolism (3[3]). Impaired cellular respiration leads to the incomplete oxidation of fatty acids and amino acids, causing a bottleneck that forces the accumulation of intermediate dicarboxylic acids and their monoesters in plasma and urine.
Carboxylesterase-Mediated Cytotoxicity
MMG is also the primary toxic effector following exposure to dibasic esters (DBE), a common solvent class. In nasal explant models, dimethyl glutarate is rapidly hydrolyzed into MMG by local carboxylesterases, leading to a massive release of acid phosphatase—a biochemical hallmark of cytotoxicity (4[4]).
-
Causality: The enzymatic conversion of neutral diesters into acidic monoesters (MMG) induces rapid intracellular acidification. This pH drop destabilizes lysosomal membranes, triggering acid phosphatase release and subsequent cellular necrosis. Pretreatment with carboxylesterase inhibitors (e.g., BNPP) completely abolishes this cytotoxicity by preventing MMG formation.
Pathophysiological origins and downstream cellular impacts of Monomethyl Glutarate.
Advanced Analytical Workflows for MMG Quantitation
The absolute quantitation of MMG in complex biological matrices (urine/plasma) presents significant analytical bottlenecks. As a highly polar, low-molecular-weight organic acid, MMG suffers from poor retention on standard reversed-phase (C18) columns and severe isobaric interference from structural isomers like 2-methylglutarate.
To circumvent these limitations, state-of-the-art methodologies employ an Isobaric 4-Plex Tagging strategy coupled with Capillary LC-MS/MS (5[5]). By utilizing a 15N-cholamine tag, a permanent positive charge is introduced to the metabolite, exponentially increasing electrospray ionization (ESI) sensitivity and allowing baseline chromatographic resolution of isomers.
Quantitative Data Summary
| Parameter / Metric | Data Point | Analytical & Clinical Significance |
| Chemical Identity | C6H10O4 (146.14 g/mol ) | Low-mass dicarboxylic monoester; requires cholamine derivatization for optimal MS detection. |
| Chromatographic Retention | 10.8 min | Singly tagged MMG elutes later than double-tagged 2-methylglutarate (7.5 min) due to PFPeA ion-pairing. |
| Mass Spectrometry (m/z) | 251 m/z (Tagged Precursor) | Allows absolute mass differentiation from double-tagged structural isomers (178 m/z). |
| Microbiome Dysbiosis Profile | Elevated in AD strains | Shifts stratum corneum microenvironment, promoting localized inflammation. |
| COPD Mortality Prediction | Elevated in deceased cohort | Reflects severe disruption in systemic mitochondrial energy production pathways. |
Step-by-Step Self-Validating Protocol: Absolute Quantitation via LC-MS/MS
The following protocol details the causality behind each chemical intervention, ensuring a robust, self-validating system for MMG quantitation.
Step 1: Analyte Extraction and Reconstitution
-
Action: Lyophilize biological urine or plasma samples to complete dryness. Reconstitute the pellet in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: The subsequent coupling reaction is highly sensitive to hydrolysis. DMF provides an anhydrous, aprotic environment essential for stabilizing the reactive O-acylisourea intermediate formed during tagging.
Step 2: Isobaric 4-Plex Tagging
-
Action: Aliquot samples into reaction vials containing isobaric tags (D0, D4, D6) and analytical standards into a D2 vial. Initiate coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Causality: 15N-cholamine tagging introduces a permanent positive charge to the carboxylic acid moiety. This overcomes the poor ionization efficiency of native MMG in positive-ion mode. The 4-plex isobaric design allows simultaneous multiplexing of biological samples and internal standards, eliminating run-to-run technical variance.
Step 3: Excess Tag Scavenging (Validation Checkpoint)
-
Action: Introduce hexadecyl chloroformate to the reaction mixture post-coupling, followed by liquid-liquid extraction.
-
Causality: Unreacted cholamine tags cause severe ion suppression and column overloading. Hexadecyl chloroformate reacts specifically with primary amines on the excess tag, creating a highly hydrophobic derivative that partitions into the organic phase and is easily discarded.
-
Self-Validation: Monitor the m/z 123.2 channel during preliminary MS scans. The absence of this peak confirms >99% scavenging efficiency, validating the sample batch for quantitative analysis.
Step 4: Capillary RPLC Separation
-
Action: Inject the scavenged aqueous phase onto a Capillary C18 column. Utilize perfluoropentanoic acid (PFPeA) at 30 mM as a mobile phase modifier.
-
Causality: Highly polar tagged acids exhibit poor retention on C18. PFPeA acts as a volatile ion-pairing agent, dramatically increasing the retention of double-tagged acids. This specifically enables the baseline resolution of singly-tagged MMG (m/z 251, RT 10.8 min) from its structural isomer, double-tagged 2-methylglutarate (m/z 178, RT 7.5 min) (5[5]).
Step 5: Tandem MS/MS Detection
-
Action: Trigger MS2 fragmentation based on precursor detection.
-
Causality: The collision-induced dissociation (CID) of the tagged metabolite forces a neutral loss cyclization of the tag. This produces reporter ions that are strictly dependent on the tagged metabolite's mass, ensuring high-confidence identification free from matrix noise.
Self-validating analytical workflow for the absolute quantitation of MMG via LC-MS/MS.
References
- Advances in Microbiome‐Based Therapeutics for Dermatological Disorders: Current Insights and Future Directions. doi.org.
- Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids in Diabetic Urine Using Capillary LC–MS/MS. acs.org.
- Metabolomic Signatures Predict Seven-Year Mortality in Clinically Stable COPD P
- Application of a hybrid CFD-PBPK nasal dosimetry model in an inhalation risk assessment: An example with acrylic acid.
- Metabolomic Signatures Predict Seven-Year Mortality in Clinically Stable COPD P
Sources
Technical Monograph: 5-Methoxy-5-oxopentanoic Acid (Monomethyl Glutarate)
Executive Summary
5-Methoxy-5-oxopentanoic acid (CAS: 1501-27-5), widely recognized as Monomethyl Glutarate , represents a critical bifunctional building block in organic synthesis and medicinal chemistry. As a hemiester of glutaric acid, it possesses two distinct reactive termini: a carboxylic acid and a methyl ester. This desymmetrized structure allows for orthogonal protection and deprotection strategies, making it indispensable in the synthesis of peptidomimetics, PROTAC linkers, and prodrug moieties.
This guide provides a rigorous technical analysis of the compound's nomenclature, synthesis, and application logic, designed for researchers requiring high-fidelity data for experimental design.
Nomenclature & Chemical Identity
The IUPAC name "5-Methoxy-5-oxopentanoic acid" is systematically derived but less commonly used in bench chemistry than its trivial synonyms. Understanding the nomenclature logic is vital for database searching and regulatory documentation.
IUPAC Name Breakdown
-
Parent Chain: Pentanoic acid (5-carbon chain terminating in -COOH).
-
Substituents:
-
Position 5: An "oxo" group (=O) and a "methoxy" group (-OCH3).
-
Combined, the C5 carbon with =O and -OCH3 constitutes a methyl ester .
-
-
Systematic Interpretation: The name treats the molecule as a pentanoic acid derivative where the terminal carbon (C5) is modified into an ester, rather than naming it as a derivative of the dicarboxylic acid (pentanedioic acid).
Synonyms and Identifiers
| Category | Identifier / Name |
| Common Name | Monomethyl glutarate; Methyl hydrogen glutarate |
| Systematic Name | 5-Methoxy-5-oxopentanoic acid |
| Alternative IUPAC | 4-(Methoxycarbonyl)butanoic acid |
| CAS Registry Number | 1501-27-5 |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| SMILES | COC(=O)CCCC(O)=O |
Physicochemical Profile
-
Appearance: Colorless to pale yellow viscous liquid.
-
Density: ~1.16 g/cm³ at 25°C.
-
Solubility: Miscible with organic solvents (DCM, EtOAc, MeOH); soluble in water (due to the free acid).
-
pKa: ~4.5 (carboxylic acid moiety).
Synthesis & Production Strategies
The synthesis of 5-Methoxy-5-oxopentanoic acid focuses on desymmetrization . Starting from symmetric glutaric acid derivatives, the goal is to differentiate the two carbonyl carbons.
Route A: Desymmetrization of Glutaric Anhydride (Gold Standard)
The most atom-economical and selective route involves the nucleophilic ring-opening of glutaric anhydride with methanol. This reaction is generally quantitative and avoids the statistical mixture of products seen in diester hydrolysis.
-
Mechanism: Methanol acts as a nucleophile, attacking one carbonyl of the anhydride. The ring opens to release the free carboxylic acid and the methyl ester simultaneously.
-
Advantages: High yield (>90%), no water byproduct, simple workup.
Route B: Partial Hydrolysis of Dimethyl Glutarate
Industrially, partial hydrolysis of dimethyl glutarate using one equivalent of base (e.g., KOH or NaOH) is utilized.
-
Disadvantage: This follows statistical kinetics, resulting in a mixture of unreacted diester, desired monoester, and diacid, requiring difficult chromatographic separation.
Visualization of Synthesis Pathways
Figure 1: Comparison of synthetic routes. Route A (Anhydride opening) is preferred for laboratory scale due to high selectivity.
Detailed Experimental Protocol
Protocol Title: Selective Synthesis of Monomethyl Glutarate via Anhydride Methanolysis
Objective: To synthesize high-purity 5-methoxy-5-oxopentanoic acid from glutaric anhydride without chromatographic purification.
Reagents & Equipment
-
Starting Material: Glutaric Anhydride (CAS 108-55-4), 11.4 g (100 mmol).
-
Reagent: Methanol (anhydrous), 20 mL (excess).
-
Catalyst: 4-Dimethylaminopyridine (DMAP), 0.1 equiv (optional, accelerates rate).
-
Solvent: Dichloromethane (DCM) or Toluene (optional, reaction can be run neat).
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen/argon.
-
Dissolution: Add Glutaric Anhydride (11.4 g, 100 mmol) to the flask.
-
Note: If running neat (solvent-free), proceed to step 3. If using solvent, dissolve in 50 mL anhydrous DCM.
-
-
Reaction: Add anhydrous Methanol (4.05 g, 126 mmol, ~1.25 equiv) dropwise over 10 minutes.
-
Observation: The reaction is slightly exothermic.
-
Catalysis: If reaction speed is slow, add DMAP (122 mg, 1 mmol).
-
-
Reflux: Heat the mixture to reflux (approx. 65°C if neat/MeOH, or 40°C for DCM) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Stain with Bromocresol Green (acid sensitive). The anhydride spot will disappear, and a lower Rf spot (acid) will appear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess methanol.
-
Purification (if necessary): Dissolve residue in Et2O (100 mL) and wash with water (2 x 20 mL) to remove traces of glutaric acid.
-
Extract the organic layer with sat. NaHCO3 (3 x 30 mL). The product moves to the aqueous phase as the carboxylate salt.
-
Wash the aqueous layer with Et2O (to remove any diester impurity).
-
Acidify the aqueous layer carefully with 1N HCl to pH ~2.
-
Extract back into Et2O or DCM (3 x 50 mL).
-
-
Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Yield: Expect 13.0–14.0 g (89–96%) of a clear, viscous oil.
Applications in Drug Development[6][7]
The utility of 5-Methoxy-5-oxopentanoic acid lies in its bifunctionality . It serves as a precise "spacer" or "linker" that can be elongated from either end using different chemistries.
Linker Chemistry & PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical for ternary complex formation.
-
Function: The 5-carbon chain provides a flexible aliphatic spacer.
-
Strategy:
-
Amide Coupling: The free acid is activated (EDC/NHS or HATU) and coupled to an amine-bearing ligand (e.g., a cereblon binder).
-
Ester Hydrolysis: The methyl ester is hydrolyzed (LiOH/THF) to reveal the second acid.
-
Second Coupling: The newly revealed acid is coupled to the protein-of-interest ligand.
-
Prodrug Design
This molecule is used to synthesize "soft drugs" or prodrugs where a polar drug is masked to improve membrane permeability.
-
Mechanism: The drug is conjugated to the acid end. The methyl ester remains intact to increase lipophilicity. Once inside the cell, esterases hydrolyze the methyl ester, and the resulting free glutarate linker may spontaneously decompose or be cleaved enzymatically.
Metabolic Pathway Visualization
5-Methoxy-5-oxopentanoic acid is also an endogenous metabolite, related to the catabolism of lysine and tryptophan.
Figure 2: Simplified metabolic context. The compound is detectable in urine as a minor metabolite of glutaric acid pathways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73917, Monomethyl glutarate. Retrieved from [Link]
-
Bach, R. D., et al. (1985). Mechanism of the reaction of glutaric anhydride with methanol. Journal of the American Chemical Society.[1] (Provides mechanistic basis for anhydride opening).
Sources
Methyl Hydrogen Glutarate: A Technical Guide on Physical Properties and Synthetic Workflows
As a Senior Application Scientist, I approach the characterization of chemical building blocks not merely as a checklist of parameters, but as a predictive framework for synthetic behavior. Methyl hydrogen glutarate (also known as monomethyl glutarate, CAS: 1501-27-5) is a prime example of how subtle structural modifications fundamentally alter physical properties, thereby dictating its utility in pharmaceutical development.
This whitepaper synthesizes the physical property profile of methyl hydrogen glutarate, explains the mechanistic causality behind these properties, and provides self-validating protocols for its application in advanced drug discovery.
Structural Causality and Phase Behavior
Methyl hydrogen glutarate is a dicarboxylic acid monoester. The parent compound, glutaric acid, is a crystalline solid at room temperature (Melting Point ~95–98 °C). This solid state is driven by strong, symmetric intermolecular hydrogen bonding that forms an extended, rigid crystal lattice.
By esterifying exactly one of the carboxylic acid groups with a methyl moiety, we intentionally break this symmetry. The methyl ester group acts as a hydrogen bond acceptor but lacks the proton necessary to act as a donor. This disruption prevents the formation of the extensive hydrogen-bonded network seen in the parent di-acid, drastically lowering the melting point and rendering methyl hydrogen glutarate a clear, light yellow liquid at room temperature 1[1].
However, because one free carboxylic acid group remains, the molecule can still undergo dimerization. This localized hydrogen bonding is responsible for its relatively high boiling point (150–151 °C at a reduced pressure of 10 mmHg)2[2]. Understanding this structural dichotomy—a liquid state combined with high thermal stability—is critical when designing scalable liquid-handling workflows in pilot plants.
Quantitative Physical Parameters
The following table summarizes the field-verified physical properties of methyl hydrogen glutarate. These parameters are essential for calibrating analytical equipment and calculating reaction stoichiometry.
| Property | Value | Causality / Condition | Reference |
| Molecular Weight | 146.14 g/mol | Standard atomic weights | 3[3] |
| Physical State | Liquid | Asymmetric H-bond disruption | 1[1] |
| Density | 1.169 g/mL | Measured at 25 °C | 2[2] |
| Boiling Point | 150–151 °C | Measured at 10 mmHg | 2[2] |
| Refractive Index ( | 1.438 | Measured at 20 °C | 2[2] |
| Flash Point | 110 °C | Closed cup | 2[2] |
| XLogP3 | 0.3 | Amphiphilic partitioning | 3[3] |
Applications in Advanced Therapeutics
The physical properties of methyl hydrogen glutarate—specifically its liquid state, organic solubility, and bifunctional reactivity—make it a highly versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).
HDAC Inhibitor Development: In the pursuit of novel anticancer agents, researchers have utilized monomethyl glutarate as a foundational scaffold. For instance, it has been employed in the synthesis of SCA-SAHA hybrids, which are designed to target Histone Deacetylase (HDAC) enzymes 4[4]. The liquid nature of the reagent allows for precise volumetric dispensing during the rapid generation of analogue libraries.
MEP Pathway Anti-Infectives: Furthermore, the molecule has been critical in developing inhibitors for the 2C-Methyl-D-erythritol 4-phosphate (MEP) pathway. By converting the free carboxylic acid of monomethyl glutarate into various isosteres (such as hydroxamic acids), scientists have successfully synthesized potent anti-infective agents targeting enzymes like 1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC) 5[5].
Fig 1. Synthetic divergence of monomethyl glutarate in targeted drug development pathways.
Self-Validating Experimental Workflows
To ensure scientific integrity, every protocol must act as a self-validating system. Below are two core methodologies tailored to the physical properties of methyl hydrogen glutarate.
Protocol A: Orthogonal Physical Qualification
Rationale: Relying solely on GC-FID for purity can mask the presence of non-volatile oligomeric anhydrides or unreacted di-acids. By coupling GC-FID with density and refractometry, we create an orthogonal validation matrix.
-
Volumetric Sampling: Because the substance is a liquid, use positive displacement pipetting to transfer 5.0 mL of the sample. Causality: Positive displacement negates the viscosity-induced errors common with air-displacement pipettes.
-
Refractometry: Deposit 2 drops onto an Abbe refractometer prism calibrated to 20 °C. Record the
. -
Pycnometry: Fill a calibrated 10 mL pycnometer at exactly 25 °C and weigh on an analytical balance to determine density.
-
Validation Checkpoint:
-
System self-validation: The target density is 1.169 g/mL. If the density is > 1.175 g/mL, it indicates glutaric acid contamination (which increases density and viscosity). If the density is < 1.160 g/mL, suspect dimethyl glutarate over-esterification. Do not proceed to synthesis unless
is exactly 1.438 ± 0.002.
-
Fig 2. Multiplexed physical validation workflow for monomethyl glutarate batch qualification.
Protocol B: Chemoselective Amidation for API Synthesis
Rationale: The XLogP3 of 0.3 indicates high organic solubility but non-negligible aqueous partitioning. We select EDCI/HOBt for activation because the resulting urea byproduct is strictly water-soluble, allowing phase-separation purification without the need for immediate column chromatography.
-
Activation: Dissolve 1.0 eq of methyl hydrogen glutarate in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDCI and 1.2 eq of HOBt at 0 °C. Causality: Cooling to 0 °C prevents the thermal degradation of the active ester intermediate.
-
Nucleophilic Addition: Slowly add 1.1 eq of the target amine and 2.0 eq of DIPEA. Allow to warm to room temperature.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). Because monomethyl glutarate lacks a strong chromophore, it is UV-inactive. Self-validation: You must use a Bromocresol Green stain; the disappearance of the yellow acidic spot confirms complete activation and consumption of the starting material.
References
- PubChem: Monomethyl glutarate | C6H10O4 | CID 73917.
- J&K Scientific: Methyl hydrogen glutar
- TCI Chemicals: SAFETY DATA SHEET - Monomethyl Glutar
- RSC Publishing: Progress in the discovery and development of anticancer agents
- ACS Publications: Development of Inhibitors of the 2C-Methyl-d-erythritol 4-Phosphate (MEP) Pathway Enzymes as Potential Anti-Infective Agents.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Monomethyl glutarate | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Monomethyl glutarate solubility in organic solvents vs water
An In-Depth Technical Guide to the Solubility of Monomethyl Glutarate in Organic Solvents and Water
Introduction
Monomethyl glutarate (MMG), the monomethyl ester of glutaric acid, is a bifunctional molecule of significant interest in organic synthesis, serving as a crucial intermediate and building block in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Its molecular architecture, featuring both a terminal carboxylic acid and a methyl ester, imparts a unique physicochemical profile that dictates its behavior in various solvent systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of MMG's solubility is not merely academic; it is a cornerstone for reaction design, process optimization, purification strategies, and formulation development.
This guide provides a deep dive into the solubility characteristics of monomethyl glutarate. We will move beyond simple descriptors to explore the underlying intermolecular forces that govern its solubility in aqueous and organic media. This document is structured not as a rigid template, but as a logical exploration, beginning with the molecule's fundamental properties, examining the theoretical basis of its interactions, and culminating in a practical, field-proven protocol for empirical solubility determination.
Core Physicochemical Properties of Monomethyl Glutarate
A molecule's solubility is fundamentally an expression of its intrinsic properties. The dual functionality of MMG is the primary determinant of its behavior. The carboxylic acid group offers a site for hydrogen bonding (both as a donor and acceptor) and acid-base chemistry, while the methyl ester provides a polar site that can only accept hydrogen bonds. The three-carbon aliphatic chain [(CH₂)₃] contributes a nonpolar character. These features are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1501-27-5 | [1][3] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | 1.169 g/mL at 25 °C | [1] |
| Boiling Point | 150-151 °C @ 10 mmHg | [1] |
| pKa (Predicted) | 4.62 ± 0.10 | [1][2] |
| Refractive Index | n20/D 1.438 | [1] |
| SMILES | COC(=O)CCCC(=O)O | [1] |
The predicted pKa of ~4.62 is particularly noteworthy.[1][2] It suggests that in aqueous solutions with a pH above ~4.6, MMG will be significantly deprotonated to its carboxylate form, a transformation that dramatically increases polarity and, consequently, aqueous solubility. This pH-dependent behavior is a critical consideration for any process involving aqueous extraction or formulation.
Theoretical Framework: Intermolecular Forces in Action
The adage "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the specific intermolecular forces at play between the solute (MMG) and the solvent. MMG's solubility is a direct result of the energetic balance between breaking solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.
The primary forces governing these interactions are:
-
Hydrogen Bonding: The strongest of these non-covalent forces. MMG's carboxylic acid (-COOH) group is a potent hydrogen bond donor and acceptor, while the ester carbonyl (C=O) is an acceptor.
-
Dipole-Dipole Interactions: Occur between polar molecules. Both the carboxylic acid and ester groups create significant permanent dipoles in the MMG molecule.
-
London Dispersion Forces (LDF): Weak, transient forces that exist in all molecules, arising from temporary fluctuations in electron density. The C₃H₆ alkyl backbone of MMG interacts primarily through LDF.
The following diagram illustrates how Monomethyl Glutarate interacts with different classes of solvents.
Caption: Intermolecular forces between Monomethyl Glutarate and solvent classes.
Qualitative Solubility Profile
Precise, quantitative solubility data for monomethyl glutarate is not widely available across a broad range of solvents in peer-reviewed literature. The majority of available information comes from supplier safety data sheets, which provide qualitative assessments.
| Solvent Class | Example Solvent(s) | Observed/Expected Solubility | Primary Driving Forces | Source(s) |
| Aqueous | Water | Slightly Soluble | Hydrogen Bonding, Dipole-Dipole | [1][2] |
| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | Hydrogen Bonding, Dipole-Dipole | [1][4] |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | Dipole-Dipole, H-Bond Accepting | [4][5] |
| Halogenated | Chloroform | Slightly Soluble | Dipole-Dipole | [2] |
| Nonpolar | Hexane, Toluene | Sparingly Soluble / Insoluble | London Dispersion Forces | [5] |
Causality and Field-Proven Insights:
-
Water (Slightly Soluble): The term "slightly soluble" reflects MMG's conflicting nature.[1][2] The polar carboxylic acid and ester groups can form hydrogen bonds with water, promoting solubility. However, the three-carbon aliphatic chain and the methyl group introduce significant nonpolar character, which disrupts the highly structured hydrogen-bonding network of water, leading to an unfavorable entropy cost and thus limiting overall solubility. As noted previously, increasing the pH of an aqueous solution to >5-6 will deprotonate the carboxylic acid, forming the highly polar carboxylate salt and dramatically increasing water solubility.
-
Polar Protic Solvents (e.g., Methanol): In solvents like methanol, MMG is expected to be more soluble than in water. Methanol can act as both a hydrogen bond donor and acceptor, readily interacting with both the acid and ester functionalities of MMG. Furthermore, the methyl group of methanol creates a less structured, more hydrocarbon-like environment compared to water, better accommodating the nonpolar backbone of MMG. While some sources describe it as only "slightly soluble" in methanol, this is likely context-dependent and higher than its solubility in water.[1]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility is anticipated in these solvents. Acetone and ethyl acetate cannot donate hydrogen bonds but are excellent acceptors and have strong permanent dipoles. They readily solvate the polar ester and acid groups of MMG via dipole-dipole interactions and by accepting hydrogen bonds from the -COOH group. Their moderate polarity also accommodates the alkyl chain well. Studies on mixtures of dicarboxylic acids show that acetone and ethyl acetate are effective solvents.[5]
-
Nonpolar Solvents (e.g., Hexane): Very low solubility is expected. Hexane interacts solely through weak London Dispersion Forces. While these forces exist between hexane and the alkyl portion of MMG, they are insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions that hold MMG molecules together. A significant energy penalty is required to break the strong solute-solute interactions without the formation of favorable solute-solvent interactions, resulting in poor solubility.
Experimental Protocol for Equilibrium Solubility Determination
To generate reliable, quantitative data, a standardized protocol is essential. The "shake-flask" static equilibrium method is the gold standard for determining thermodynamic solubility.[6][7] The following protocol is a self-validating system designed to produce accurate and reproducible results for monomethyl glutarate.
Objective: To determine the equilibrium solubility of monomethyl glutarate in a given solvent at a specified temperature (e.g., 25 °C).
Methodology: Static Equilibrium (Shake-Flask) Method followed by quantification via Gas Chromatography with Flame Ionization Detection (GC-FID).
Caption: Workflow for determining the equilibrium solubility of Monomethyl Glutarate.
Step-by-Step Protocol:
-
Preparation and Saturation:
-
To a series of replicate glass vials (e.g., 4 mL screw-cap vials with PTFE-lined septa), add a known volume of the desired solvent (e.g., 2.0 mL).
-
Add an excess amount of monomethyl glutarate to each vial. "Excess" is critical; a visible amount of undissolved liquid MMG must remain at the bottom of the vial after equilibrium is reached. This ensures the solution is saturated.
-
Causality: The presence of a solid or separate liquid phase of the solute is required to achieve a true thermodynamic equilibrium between the dissolved and undissolved states.[8]
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an incubator shaker or on a rotator in a temperature-controlled chamber set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a predetermined period. For a new system, this period must be empirically determined. A typical starting point is 48-72 hours.
-
Self-Validation: To ensure equilibrium has been reached, a time-course study is essential. Samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no statistically significant increase in concentration.[6]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand briefly at the same constant temperature.
-
To ensure complete separation of the undissolved MMG from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Causality: Filtration is an alternative but can lead to errors from adsorption of the solute onto the filter membrane or temperature fluctuations. Centrifugation is often a more reliable method for separating a liquid solute phase.
-
-
Sampling and Dilution:
-
Carefully open the vial, taking care not to disturb the undissolved MMG pellet.
-
Using a calibrated pipette, withdraw a precise aliquot of the clear supernatant (the saturated solution). For example, withdraw 100 µL.
-
Immediately transfer this aliquot into a pre-weighed volumetric flask containing a suitable solvent and an internal standard (e.g., dimethyl succinate) for GC analysis. Dilute to the mark to achieve a concentration within the calibrated range of the GC method.
-
Causality: An internal standard is crucial for accurate quantification as it corrects for variations in injection volume and detector response.
-
-
Quantification by Gas Chromatography (GC):
-
Prepare a series of calibration standards of MMG with a constant concentration of the internal standard.
-
Analyze the prepared samples and calibration standards using a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a mid-polarity column like a DB-5 or equivalent).
-
Generate a calibration curve by plotting the ratio of the MMG peak area to the internal standard peak area against the concentration of MMG.
-
Calculate the concentration of MMG in the saturated solution from the calibration curve and the dilution factor. The final solubility can be expressed in units such as g/L or mol/L.
-
Conclusion
Monomethyl glutarate exhibits a nuanced solubility profile governed by its bifunctional chemical nature. Its "slight" solubility in water is a consequence of the balance between the hydrophilic carboxylic acid/ester moieties and the hydrophobic alkyl backbone. This aqueous solubility is highly pH-dependent. In organic solvents, its behavior aligns well with the principles of intermolecular forces, showing a preference for polar aprotic and polar protic solvents that can effectively solvate its functional groups. The lack of extensive, publicly available quantitative data underscores the importance of employing robust, validated experimental methods, such as the shake-flask protocol detailed herein, for any critical research or development application. This guide provides the theoretical foundation and practical framework necessary for scientists to confidently predict, understand, and empirically determine the solubility of monomethyl glutarate.
References
-
Solubility equilibrium - Wikipedia. [Link]
-
l-Monomenthyl glutarate | C15H26O4 | CID 24752885 - PubChem. [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents - ResearchGate. [Link]
-
IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters - AIP Publishing. [Link]
-
IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 2. C5 and C6 Esters - AIP Publishing. [Link]
-
Solubility Data Series - IUPAC. [Link]
-
IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters - AIP Publishing. [Link]
-
An odd–even effect on solubility of dicarboxylic acids in organic solvents - ResearchGate. [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. [Link]
-
Solubilities of Adipic Acid, Glutaric Acid, and Succinic Acid in Dimethyl Glutarate + Methanol Mixtures: Experimental Measurement and Thermodynamic Modeling - ACS Publications. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
- US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google P
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An odd–even effect on solubility of dicarboxylic acids in organic solvents - SciSpace. [Link]
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Describes equilibrium solubility of a drug substance - Biorelevant.com. [Link]
-
IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters - ResearchGate. [Link]
-
Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs - Semantic Scholar. [Link]
-
Solubility comparison in ethyl acetate. - ResearchGate. [Link]
-
Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate - Scribd. [Link]
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Highly sensitive analytical method for the accurate determination of 5-methyltetrahydrofolic acid monoglutamate in various volumes of human plasma using isotope dilution ultra-high performance liquid chromatography-mass spectrometry - PubMed. [Link]
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Glutaric acid, methyl trimethylsilyl ester - Cheméo. [Link]
-
Monomethyl glutarate, TMS derivative - NIST WebBook. [Link]
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- 7. biorelevant.com [biorelevant.com]
- 8. Solubility equilibrium - Wikipedia [en.wikipedia.org]
Biological Significance of 5-Methoxy-5-oxopentanoate in Human Metabolism: A Technical Guide
Executive Summary
In the landscape of clinical metabolomics, the identification of trace endogenous metabolites often provides the missing mechanistic link in understanding complex systemic diseases. 5-Methoxy-5-oxopentanoate (also known as monomethyl glutarate or 5-methoxy-5-oxopentanoic acid) is a dicarboxylic acid monoester that functions as a critical human urinary metabolite [1]. Historically viewed as a mere byproduct of catabolism, recent high-resolution mass spectrometry (HRMS) studies have elevated its status to a significant biomarker for mitochondrial dysfunction and dysregulated branched-chain amino acid (BCAA) metabolism [3].
This technical guide dissects the biochemical origins of 5-Methoxy-5-oxopentanoate (5-MOP), its clinical relevance in metabolic disorders and ocular pathologies, and provides a field-proven, self-validating analytical workflow for its quantification in human biofluids.
Metabolic Origins and Mechanistic Pathways
To understand the biological significance of 5-MOP, we must trace its origins through the lens of mitochondrial energy metabolism.
Normally, branched-chain amino acids (leucine, isoleucine, and valine) undergo transamination and oxidative decarboxylation to form acyl-CoA derivatives, which subsequently enter the Tricarboxylic Acid (TCA) cycle to generate ATP. However, during inborn errors of metabolism or acquired mitochondrial impairment, the flux of these intermediates is severely bottlenecked.
The Metabolic Shunt: When mitochondrial enzymes (such as glutarate-CoA dehydrogenase) are compromised, glutaric acid and its derivatives accumulate in the mitochondrial matrix and spill over into the cytosol. To mitigate the cellular toxicity and osmotic stress of accumulating dicarboxylic acids, the biological system employs a detoxification shunt: the methylation of glutaric acid. This reaction yields 5-Methoxy-5-oxopentanoate, increasing the lipophilicity of the molecule and facilitating its clearance into the urine [1].
Metabolic shunt pathway illustrating the endogenous formation of 5-Methoxy-5-oxopentanoate.
Clinical Significance in Drug Development and Diagnostics
The detection of 5-MOP is no longer confined to rare genetic screenings; it has expanded into broader diagnostic applications.
Indicator of Mitochondrial Impairment
5-MOP is synthesized as a direct consequence of inborn errors of metabolism characterized by impaired mitochondrial function [3]. In drug development, monitoring 5-MOP levels in urine or plasma serves as a non-invasive pharmacodynamic biomarker to assess mitochondrial toxicity during preclinical safety evaluations of novel therapeutics.
Primary Open Angle Glaucoma (POAG)
Recent multi-omics profiling has revealed that 5-MOP is produced as a side reaction from deregulated BCAA metabolism in patients with Primary Open Angle Glaucoma (POAG) [3]. The accumulation of this metabolite correlates with increased osmotic and oxidative stress, leading to the apoptosis of retinal ganglion cells. For researchers developing neuroprotective agents for glaucoma, 5-MOP provides a quantifiable endpoint to measure the restoration of metabolic homeostasis.
Physicochemical Data for Analytical Targeting
Before designing an extraction and detection protocol, an application scientist must analyze the molecule's physical properties. The dual nature of 5-MOP—a highly polar carboxylic acid moiety juxtaposed with a lipophilic methyl ester—dictates our chromatographic strategy.
Table 1: Quantitative and Physicochemical Properties of 5-Methoxy-5-oxopentanoate
| Property | Value | Analytical Causality & Relevance |
| IUPAC Name | 5-methoxy-5-oxopentanoic acid | Standard nomenclature for MS libraries [4]. |
| Molecular Formula | C6H10O4 | Defines the isotopic envelope for HRMS [1]. |
| Monoisotopic Mass | 146.0579 Da | Target exact mass for ESI- negative mode [4]. |
| pKa (Strongest Acidic) | 4.22 | Requires mobile phase pH < 3.0 to suppress ionization [4]. |
| LogP | 0.30 | High polarity; risks poor retention on standard C18 columns [2]. |
| Water Solubility | 57.6 g/L | Highly soluble in aqueous biofluids, requiring minimal organic extraction [4]. |
Experimental Protocol: LC-MS/MS Quantification in Human Urine
As an application scientist, I design protocols as self-validating systems. Every step below includes the action and the causality (the "why"), ensuring high-fidelity data recovery.
Phase 1: Sample Preparation (Urine)
-
Centrifugation: Centrifuge 500 µL of human urine at 14,000 x g for 10 minutes at 4°C.
-
Causality: Removes cellular debris and insoluble salts that can clog the UHPLC system and cause pressure spikes.
-
-
Dilution and Acidification: Transfer 50 µL of the supernatant to an autosampler vial. Add 450 µL of 0.1% Formic Acid in LC-MS grade water (1:10 dilution).
-
Causality: Direct injection of urine causes severe matrix effects (ion suppression). Dilution mitigates this. Pre-acidifying the sample ensures the analyte is in its neutral state prior to column loading.
-
Phase 2: Chromatographic Separation
Standard C18 columns often fail to retain highly polar organic acids. We utilize a mixed-mode or specialized reverse-phase column (e.g., Newcrom R1) [2].
-
Column Setup: Install a Newcrom R1 (or equivalent polar-embedded C18) column, 3 µm particle size, maintained at 35°C.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The pKa of 5-MOP is 4.22. Using 0.1% formic acid drops the mobile phase pH to ~2.7. This suppresses the ionization of the carboxylate group, rendering the molecule sufficiently hydrophobic to interact with the stationary phase [2]. Phosphoric acid is avoided as it is incompatible with Mass Spectrometry [2].
-
-
Gradient: Run a linear gradient from 5% B to 40% B over 8 minutes at a flow rate of 0.4 mL/min.
Phase 3: Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
Causality: The free carboxylic acid readily deprotonates in the ESI source, providing a vastly superior signal-to-noise ratio compared to positive ion mode.
-
-
MRM Transitions: Monitor the precursor ion
at m/z 145.05. Optimize collision energy (CE) to monitor the primary product ion (typically m/z 113.0, representing the loss of methanol from the ester group).
Conclusion
5-Methoxy-5-oxopentanoate represents a vital intersection between analytical chemistry and systems biology. By understanding its origin as a metabolic shunt for deregulated BCAA and mitochondrial pathways, researchers can leverage this molecule as a powerful biomarker. Utilizing the optimized, pH-controlled LC-MS/MS methodologies outlined in this guide ensures robust, reproducible quantification, empowering the next generation of diagnostic and therapeutic breakthroughs in metabolic and ocular diseases.
References
- PubChem - Monomethyl glutarate | C6H10O4 | CID 73917. National Center for Biotechnology Information.
- SIELC Technologies - 5-Methoxy-5-oxopentanoic acid HPLC Application. SIELC Technologies.
- National Institutes of Health (PMC) - Elevated dimethylarginine, ATP, cytokines, metabolic remodeling involving tryptophan metabolism and potential microglial inflammation characterize primary open angle glaucoma.
- FooDB - Showing Compound Monomethyl glutaric acid (FDB022284). The Food Component Database.
Methodological & Application
Application Note: High-Fidelity Synthesis of Monomethyl Glutarate from Glutaric Anhydride
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Polymer Scientists, and Process Development Professionals
Introduction & Mechanistic Rationale
Monomethyl glutarate (MMG) is a highly versatile C5-dicarboxylic acid monoester. It serves as a critical building block in the synthesis of active pharmaceutical ingredients, such as ezetimibe analogs[1], and acts as a primary precursor for 2-oxazoline monomers used in advanced polymer frameworks[2].
The synthesis of MMG is achieved through the desymmetrization of glutaric anhydride via nucleophilic acyl substitution (alcoholysis). While seemingly straightforward, the reaction presents a significant chemoselectivity challenge: preventing the over-esterification of the product into dimethyl glutarate (the diester byproduct).
The Mechanistic Divide:
-
Acidic/Thermal Conditions: Relying on thermal energy or Brønsted acid catalysis with excess methanol often leads to a secondary Fischer esterification of the newly formed carboxylic acid. This mass-action-driven process inevitably yields a mixture of mono- and diesters.
-
Base Catalysis (The Kinetically Controlled Approach): Employing a base catalyst, such as sodium methoxide (NaOMe), fundamentally alters the reaction pathway. The methoxide anion acts as a potent nucleophile, rapidly opening the anhydride ring at low temperatures. Crucially, the resulting leaving group is a sodium carboxylate salt. This salt is electronically deactivated and sterically hindered, acting as a self-protecting group that is completely inert to further nucleophilic attack by methanol[3].
Comparative Methodological Data
To assist in selecting the appropriate synthetic route, the quantitative data for the two primary methodologies are summarized below.
| Parameter | Protocol A: Thermal Solvolysis | Protocol B: Base-Catalyzed Ring Opening |
| Catalyst | None | Sodium Methoxide (NaOMe) |
| Solvent System | Neat Methanol | Dichloromethane (DCM) / Methanol |
| Temperature | 65°C (Reflux) | 0°C to 25°C |
| Reaction Time | 2 - 5 hours | 1.5 hours |
| Typical Yield | 70% - 85% | >97% |
| Purity Profile | Moderate (Trace Diester contamination) | Excellent (>99% Monoester) |
| Primary Use Case | Bulk synthesis, reagent-light workflows | High-purity pharmaceutical intermediates |
Experimental Protocols
Protocol A: Uncatalyzed Thermal Solvolysis (Reflux Method)
This protocol is ideal for rapid, reagent-light synthesis where absolute purity is not critical, or where subsequent vacuum distillation is planned[1].
-
Equipment Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: Add 11.4 g (100 mmol) of glutaric anhydride to the flask.
-
Solvent Addition: Add exactly 4.8 mL (120 mmol, 1.2 equiv) of anhydrous methanol.
-
Causality: Strict limitation of the methanol equivalent is critical. Using a vast solvent-level excess of methanol drives the equilibrium toward the undesired dimethyl glutarate byproduct.
-
-
Thermal Activation: Heat the mixture to a gentle reflux (approx. 65°C) using an oil bath. Maintain reflux for 2 to 5 hours.
-
Causality: In the absence of a catalyst, sustained thermal energy is required to overcome the activation energy barrier for the nucleophilic attack on the stable anhydride ring.
-
-
Reaction Monitoring: Monitor the consumption of glutaric anhydride via TLC (Hexane:EtOAc 1:1, visualized with iodine vapor).
-
Workup: Once complete, cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove unreacted methanol under reduced pressure (40°C, 50 mbar).
-
Purification: The crude yellow oil can be used directly for subsequent acyl chloride formation[4], or purified via vacuum distillation to yield pure monomethyl glutarate.
Protocol B: Kinetically Controlled Base-Catalyzed Ring Opening
This protocol utilizes sodium methoxide to achieve near-quantitative yields and exceptional purity, bypassing the need for distillation[3].
-
Catalyst Preparation: In a 250 mL round-bottom flask, add 0.27 g (5 mmol, 0.05 equiv) of sodium methoxide. Suspend this in 50 mL of anhydrous dichloromethane (DCM) and cool to 0°C using an ice bath.
-
Substrate Preparation: In a separate pressure-equalizing addition funnel, dissolve 11.4 g (100 mmol) of glutaric anhydride in 50 mL of anhydrous DCM.
-
Controlled Addition: Add the glutaric anhydride solution dropwise to the methoxide suspension over 30 minutes.
-
Causality: Dropwise addition at 0°C ensures that the local concentration of the anhydride remains low, preventing an exothermic runaway and kinetically favoring mono-ring opening over secondary side reactions[3].
-
-
Maturation: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 1 hour.
-
Acidic Quench (Critical Step): Cool the mixture back to 0°C. Slowly add a 10% aqueous HCl solution dropwise until the pH of the aqueous phase reaches exactly 2.0 to 2.5.
-
Causality: The pKa of the free carboxylic acid moiety of MMG is ~4.3. Driving the pH down to 2.0 ensures >99% protonation of the intermediate carboxylate salt, transforming it into the neutral free acid, which allows the product to partition entirely into the organic phase during extraction.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 x 30 mL of DCM.
-
Isolation: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate via rotary evaporation. The product is obtained as a high-purity (>97% yield) colorless oil.
Workflow Visualization
Workflow comparison of uncatalyzed thermal reflux vs. base-catalyzed synthesis of monomethyl glutarate.
Analytical Characterization & Troubleshooting
To validate the integrity of the synthesized monomethyl glutarate, Proton Nuclear Magnetic Resonance (1H NMR) is the gold standard.
-
Expected 1H NMR (400 MHz, CDCl3): δ 3.69 (s, 3H, -OCH3), 2.42 (t, 2H, -CH2-COOH), 2.38 (t, 2H, -CH2-COOCH3), 1.95 (quintet, 2H, -CH2-CH2-CH2-)[4].
-
Troubleshooting Diester Formation: If the methoxy singlet at ~3.69 ppm integrates to 6H relative to the backbone protons (instead of the expected 3H), this indicates significant contamination by dimethyl glutarate. If this occurs using Protocol A, reduce the methanol equivalents to exactly 1.0 and shorten the reflux time. Alternatively, switch to Protocol B, which structurally prevents diester formation.
References
- Method for synthesizing monomethyl glutarate (Patent CN101333165B)
-
Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors Source: National Institutes of Health (PMC) URL:[Link]
-
Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s Source: ACS Publications (Chemistry of Materials) URL:[Link]
-
Innovative Solutions for Water Treatment: Unveiling the Potential of Polyoxazoline Polymer Activated Carbon Composite Source: MDPI (Water) URL:[Link]
Sources
Application Note: High-Yield Synthesis and Isolation of Monomethyl Glutarate from Glutaric Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, scalable protocol design, and thermodynamic vs. kinetic control in mono-esterification.
Executive Summary & Mechanistic Insights
Monomethyl glutarate (MMG) is a highly valuable C5 dicarboxylic acid monoester, serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the cholesterol-lowering drug Ezetimibe[1].
The primary challenge in synthesizing monomethyl glutarate directly from glutaric acid lies in the inherent symmetry and dual reactivity of the starting material. Subjecting glutaric acid to standard Fischer esterification conditions (methanol with an acid catalyst like sulfuric acid or Amberlyst 35) results in a thermodynamic equilibrium[2]. Because the two carboxylic acid moieties possess nearly identical reactivity, the reaction invariably yields a statistical mixture of unreacted glutaric acid, the desired monomethyl glutarate, and the over-reacted dimethyl glutarate byproduct[3].
To bypass this statistical limitation, drug development professionals employ a desymmetrization strategy . By first dehydrating glutaric acid to form a cyclic intermediate (glutaric anhydride), the subsequent base-catalyzed methanolysis becomes a kinetically controlled ring-opening event[4]. This prevents the formation of the diester, driving the selectivity of the monoester to near-quantitative yields[5].
Reaction Pathways & Workflow Visualization
The following diagram illustrates the fundamental divergence between the thermodynamic (direct) and kinetic (anhydride) routes.
Reaction workflows for synthesizing monomethyl glutarate from glutaric acid.
Quantitative Comparison of Synthetic Strategies
To aid in route selection, the quantitative data and operational parameters of both methodologies are summarized below:
| Parameter | Protocol A: Direct Acid-Catalyzed Route | Protocol B: Anhydride Desymmetrization Route |
| Reaction Control | Thermodynamic (Equilibrium-driven) | Kinetic (Ring-opening) |
| Catalyst System | H₂SO₄ or Amberlyst 35 (Acidic)[2] | Sodium Methoxide (Basic)[5] |
| Temperature Profile | 60 °C – 65 °C (Reflux) | 140 °C (Dehydration) → 0 °C to -20 °C (Methanolysis) |
| Typical Monoester Yield | 40% – 60% | > 95% |
| Byproduct Profile | Dimethyl glutarate (high), H₂O | Acetic acid (removed via distillation) |
| Scalability & API Suitability | Poor (Requires tedious liquid-liquid extraction) | Excellent (Industry standard for Ezetimibe synthesis) |
Experimental Protocols
Protocol A: Direct Esterification & pH-Controlled Extraction
Use this protocol only when dehydration reagents are unavailable. This system relies on strict pH manipulation to isolate the monoester from the statistical mixture.
Causality & Validation Logic: The separation exploits the pKa differences of the mixture. The diacid has two ionizable groups, the monoester has one (pKa ~4.3), and the diester has none. By manipulating the pH, we can selectively partition these species between aqueous and organic phases.
-
Reaction: Charge a round-bottom flask with glutaric acid and anhydrous methanol (1:15 molar ratio). Add a catalytic amount of concentrated sulfuric acid (or Amberlyst 35 resin)[2],[3]. Reflux at 65 °C for 3–4 hours.
-
Concentration: Cool the mixture and remove excess methanol under reduced pressure.
-
Alkaline Quench (Validation Step): Dissolve the crude residue in water and add saturated aqueous Na₂CO₃ until the pH reaches 8.0.
-
Validation: At pH 8.0, both the unreacted glutaric acid and the monoester are converted to their water-soluble sodium salts. The diester remains neutral and insoluble in water.
-
-
Diester Removal: Extract the aqueous phase three times with diethyl ether. Discard the organic layer (which contains the unwanted dimethyl glutarate).
-
Acidification: Carefully acidify the aqueous layer using 10% HCl dropwise until the pH reaches exactly 2.0 to 2.5 .
-
Validation: Dropping the pH below the monoester's pKa (4.3) ensures it is fully protonated and uncharged, allowing it to partition into an organic solvent.
-
-
Isolation: Extract the acidified aqueous layer three times with dichloromethane (DCM). Combine the DCM layers, dry over anhydrous MgSO₄, and concentrate under vacuum to yield monomethyl glutarate.
Protocol B: The Anhydride Route (Recommended for High Purity)
This is the authoritative, self-validating protocol utilized in pharmaceutical scale-up, guaranteeing >95% selectivity.
Phase 1: Dehydration of Glutaric Acid[4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine glutaric acid with 2.0 to 2.5 molar equivalents of acetic anhydride.
-
Cyclization: Heat the mixture to reflux (approx. 140 °C) for 1.5 to 2 hours. The acetic anhydride acts as a chemical dehydrating agent, driving the intramolecular nucleophilic attack that forms the cyclic anhydride while releasing acetic acid.
-
Purification (Validation Step): Assemble a distillation apparatus. Distill off the excess acetic anhydride and acetic acid byproduct at atmospheric pressure. Once low-boiling components are removed, apply vacuum distillation to isolate pure glutaric anhydride.
-
Validation: The product should solidify upon cooling to room temperature, confirming the successful formation of the anhydride.
-
Phase 2: Base-Catalyzed Methanolysis[5],[1]
-
Catalyst Suspension: In a reaction vessel, suspend 0.05 equivalents of sodium methoxide (NaOMe) in anhydrous dichloromethane (DCM). Cool the suspension to between 0 °C and -20 °C using an ice/salt or dry ice/acetone bath.
-
Causality: Low temperatures are critical. At room temperature, NaOMe can trigger transesterification, leading to diester formation. Sub-zero temperatures kinetically restrict the reaction to a single ring-opening event.
-
-
Substrate Addition: Dissolve the purified glutaric anhydride (from Phase 1) in anhydrous DCM. Add this solution dropwise to the NaOMe suspension over 30–60 minutes to prevent exothermic spiking.
-
Ring-Opening: Stir the mixture for an additional 1 hour while maintaining the low temperature. The methanolysis yields the sodium salt of monomethyl glutarate with zero diester byproduct.
-
Quench & pH Adjustment: Add 5% to 10% aqueous HCl dropwise until the pH is strictly adjusted to 2.0–2.5 .
-
Extraction & Recovery: Transfer to a separatory funnel and allow the layers to separate. Extract the aqueous layer 2–3 times with DCM. Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Validation: The resulting product is high-purity (>98%) monomethyl glutarate, requiring no further fractional distillation.
-
References
1.5[5] 2.4[4] 3.2[2] 4.1[1] 5.3[3]
Sources
- 1. US8013150B2 - Process for the preparation of ezetimibe - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Dimethyl glutarate | 1119-40-0 | >98% [smolecule.com]
- 4. Glutaric Anhydride|Research-Chemical Reagent [benchchem.com]
- 5. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
Technical Guide: Monomethyl Glutarate (MMG) in Asymmetric API Synthesis
Executive Summary: The Bifunctional Advantage
Monomethyl glutarate (MMG), or glutaric acid monomethyl ester, represents a critical class of "Janus" intermediates in pharmaceutical chemistry. Its structural value lies in its bifunctionality : it possesses one free carboxylic acid and one methyl ester. This asymmetry allows for chemoselective differentiation—the acid moiety can be activated (e.g., to an acid chloride or mixed anhydride) without disturbing the ester, or the ester can be selectively reduced or hydrolyzed.
For drug development, the primary utility of MMG derivatives is not merely as a linker, but as a scaffold for chiral desymmetrization . Prochiral 3-substituted glutarates can be enzymatically hydrolyzed to yield enantiopure MMG derivatives, which serve as chiral synthons for:
-
Glutarimide Immunomodulators (analogs of Thalidomide/Lenalidomide).
- -Lactones (HMG-CoA reductase inhibitors).
- -Amino Acids (via Curtius rearrangement).[1]
This guide details the protocols for generating high-purity MMG and utilizing it in asymmetric synthesis.
Critical Pathways & Logic
The following diagram illustrates the divergent synthesis pathways available from the MMG scaffold. Note the central role of enzymatic desymmetrization in generating chirality.
Figure 1: Strategic divergence from Dimethyl Glutarate to high-value pharmacophores via the MMG intermediate.
Protocol A: Chemo-Enzymatic Synthesis (Desymmetrization)
Objective: Synthesis of enantiomerically pure 3-substituted monomethyl glutarate from symmetric dimethyl glutarate. Target Audience: Medicinal Chemists requiring >98% ee.
Context & Causality
Chemical hydrolysis of diesters is statistical, yielding a mixture of diacid, monoester, and diester. Enzymatic hydrolysis using Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) is highly stereoselective. The enzyme preferentially hydrolyzes the ester group on the pro-S or pro-R arm of the glutarate backbone, establishing a chiral center at C3.
Materials
-
Substrate: 3-Phenylglutaric acid dimethyl ester (or analog).
-
Enzyme: Novozym 435 (immobilized CALB) or PLE (Sigma).
-
Solvent: Phosphate Buffer (0.1 M, pH 7.[2]0) / Acetone (9:1 v/v).
-
Titrant: 1.0 N NaOH (for pH stat).
Step-by-Step Methodology
-
Emulsion Preparation:
-
Dissolve 10 mmol of dimethyl glutarate substrate in 5 mL of acetone.
-
Add this solution dropwise to 45 mL of 0.1 M phosphate buffer (pH 7.0) under vigorous stirring to create a fine emulsion.
-
Note: Co-solvents like acetone or DMSO (up to 10%) improve solubility of lipophilic substrates without denaturing the lipase.
-
-
Enzymatic Initiation:
-
Add 50 mg of Novozym 435 (immobilized CALB).
-
Maintain temperature at 25°C.
-
-
pH-Stat Hydrolysis (The Self-Validating Step):
-
As the reaction proceeds, the ester is hydrolyzed to carboxylic acid, dropping the pH.
-
Critical Control: Use an autotitrator to add 1.0 N NaOH dropwise to maintain pH strictly at 7.0.
-
Validation: The reaction is complete when exactly 1.0 equivalent of NaOH has been consumed. If NaOH consumption exceeds 1.1 eq, non-selective hydrolysis of the second ester is occurring (stop immediately).
-
-
Workup:
-
Filter off the immobilized enzyme (can be recycled).
-
Wash the aqueous phase with diethyl ether (
mL) to remove unreacted diester. -
Acidify the aqueous phase to pH 2.0 using 2 N HCl.
-
Extract the product (MMG) with Ethyl Acetate (
mL). -
Dry over
and concentrate.
-
Expected Yield: 85-95%. Expected ee: >96% (Determine via Chiral HPLC).
Protocol B: Chemical Synthesis (Scale-Up Route)
Objective: Large-scale preparation of achiral MMG from Glutaric Anhydride. Advantage: Avoids the statistical distribution of diester hydrolysis.
Reaction Scheme
Methodology
-
Setup: Charge a flame-dried reactor with Glutaric Anhydride (1.0 eq) and anhydrous Dichloromethane (DCM) (5 vol). Cool to -10°C.
-
Reagent Addition: Add a solution of Sodium Methoxide (1.0 eq) in MeOH dropwise over 60 minutes.
-
Why Low Temp? Low temperature prevents the thermodynamic equilibration that leads to dimethyl glutarate formation.
-
-
Quench: Stir for 2 hours at 0°C. Acidify with 1 N HCl to pH 2.5.
-
Isolation: Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[3][4][5]
-
Distillation: Purify via vacuum distillation (bp ~150°C at 10 mmHg).
Application: Synthesis of Glutarimide Derivatives[6][7][8][9]
Context: Glutarimides (piperidine-2,6-diones) are the core pharmacophore for drugs like Thalidomide and Aminoglutethimide. MMG is the ideal precursor because it allows sequential C-N bond formation.
Protocol: One-Pot Cyclization
-
Activation:
-
Dissolve MMG (10 mmol) in dry THF.
-
Add Thionyl Chloride (
, 1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours to generate the Acid Chloride-Ester . -
Evaporation: Remove excess
under vacuum (azeotrope with toluene if necessary).
-
-
Amidation & Cyclization:
-
Redissolve the residue in dry THF.
-
Add the amine/urea component (e.g., benzylamine, 1.0 eq) and Triethylamine (2.5 eq).
-
Mechanism:[4] The amine first attacks the acid chloride to form the amide-ester. Upon heating (reflux 4-6h) or addition of a stronger base (NaH), the amide nitrogen attacks the distal methyl ester, releasing methanol and closing the glutarimide ring.
-
-
Purification:
-
Crystallization from Ethanol/Water is standard for glutarimides.
-
Analytical Quality Control
To ensure protocol integrity, the following data specifications must be met.
| Parameter | Specification | Method | Note |
| Appearance | Clear, colorless to pale yellow liquid | Visual | Darkening indicates oxidation/impurities. |
| Purity (GC) | > 98.0% | GC-FID | Key impurity: Dimethyl Glutarate (<0.5%). |
| Acid Value | 380 - 390 mg KOH/g | Titration | Theoretical: 384 mg KOH/g. |
| 1H NMR | 400 MHz CDCl3 | Confirm integral ratio of Methyl vs. Methylene protons. | |
| Water Content | < 0.1% | Karl Fischer | Critical for subsequent acid chloride formation. |
References
-
Chemical Synthesis & Properties
-
Enzymatic Desymmetrization (Key Protocol)
-
Gotor, V., et al. (2012). "Enzymatic Desymmetrization of Prochiral Molecules." Current Organic Synthesis. (Contextualized via ResearchGate). Retrieved from [Link]
-
National Institutes of Health (PMC). (2003).[7] Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate.[7] Retrieved from [Link]
-
-
Glutarimide Synthesis Applications
- Safety & Handling
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. An enantioselective enzymatic desymmetrization route to hexahydro-4H-furopyranol, a high-affinity ligand for HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 4. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reaction conditions for selective monomethylation of glutaric acid
Application Note: Reaction Conditions for Selective Monomethylation of Glutaric Acid
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
Monomethyl glutarate (MMG) is a critical bifunctional building block in organic synthesis, widely utilized in the development of active pharmaceutical ingredients (APIs), targeted drug delivery systems, and specialized polymers[1]. It possesses both a reactive methyl ester and a free carboxylic acid, allowing for orthogonal derivatization.
However, the synthesis of monomethyl glutarate via the direct Fischer esterification of glutaric acid with methanol presents a fundamental thermodynamic challenge. Because the two carboxyl groups of symmetric dicarboxylic acids have similar pKa values and steric environments, the esterification of the first group only marginally decreases the reactivity of the second. Consequently, direct acid-catalyzed esterification inevitably yields a statistical mixture of unreacted diacid, the target monoester, and the dimethyl glutarate (diester) byproduct.
To achieve >95% selectivity, chemists must bypass direct esterification and instead rely on desymmetrization via cyclic anhydrides or phase-partitioning techniques .
The Anhydride Advantage (Causality of Selectivity): The most robust method for selective monomethylation involves the ring-opening of glutaric anhydride. When glutaric anhydride is exposed to methanol in the presence of a catalytic base (such as sodium methoxide), the highly nucleophilic methoxide ion attacks one of the equivalent carbonyl carbons. This cleaves the anhydride ring, generating exactly one methyl ester and one carboxylate group. Because the reaction lacks a dehydrating agent or an acidic environment, the resulting carboxylate cannot undergo further esterification, effectively halting the reaction at the monoester stage with near 100% theoretical selectivity[2].
Pathway Visualization
Reaction pathways for glutaric acid esterification highlighting selectivity challenges.
Comparative Analysis of Reaction Conditions
The following table summarizes the quantitative data and operational parameters for the primary methods of monomethyl glutarate synthesis[2][3][4].
| Synthesis Strategy | Reagents & Catalysts | Temp. | Reaction Time | Selectivity | Yield | Key Advantage / Limitation |
| Anhydride Ring-Opening (Base) | Glutaric Anhydride, MeOH, NaOMe | 25°C | 6 hours | >99% | ~98% | Pros: Room temp, highest purity.Cons: Requires anhydride precursor. |
| Anhydride Ring-Opening (Thermal) | Glutaric Anhydride, MeOH, Chloroform | 60°C (Reflux) | 5 hours | ~80-85% | ~81% | Pros: No catalyst required.Cons: Lower yield, requires heating. |
| Direct Esterification (Extraction) | Glutaric Acid, MeOH, H₂SO₄, Cyclohexane | 80°C | 20 hours | ~95% | ~79% | Pros: Uses cheaper diacid.Cons: Requires continuous extraction setup. |
| Solid-Supported Desymmetrization | Glutaric Acid, MeOH, Alumina / Ion-Resin | 90°C | 6-12 hours | ~90% | ~85% | Pros: Easy catalyst recovery.Cons: Scalability challenges. |
Validated Experimental Protocols
Protocol A: Base-Catalyzed Ring-Opening of Glutaric Anhydride (Gold Standard)
This protocol utilizes sodium methoxide to drive a rapid, low-temperature ring-opening. The mild conditions prevent the formation of dimethyl glutarate[2].
Materials:
-
Glutaric anhydride (20.0 g, 175 mmol)
-
Anhydrous Methanol (40.0 g, 1.25 mol)
-
Sodium methoxide (0.2 g, 3.7 mmol)
-
Dichloromethane (DCM) or Chloroform
-
10% Aqueous Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Reaction Initiation: In an oven-dried 200 mL round-bottom flask equipped with a magnetic stirrer, add 20.0 g of glutaric anhydride.
-
Solvent & Catalyst Addition: Add 40.0 g of anhydrous methanol followed by 0.2 g of sodium methoxide.
-
Causality Note: Methanol acts as both the reactant and the solvent. The catalytic NaOMe generates methoxide ions, which are vastly superior nucleophiles compared to neutral methanol, allowing the reaction to proceed efficiently at room temperature.
-
-
Incubation: Stir the mixture at 25°C for 6 hours.
-
Quenching & pH Adjustment (Critical Step): Cool the flask in an ice bath. Slowly add 10% aqueous HCl dropwise until the pH of the solution reaches 2.0 to 2.5 .
-
Causality Note: The pKa of monomethyl glutarate is approximately 4.3. Lowering the pH to 2.0 ensures that >99% of the carboxylate salt is protonated into its free acid form. If the pH is too high, the product will remain water-soluble and be lost during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 50 mL).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield monomethyl glutarate as a clear, viscous oil (Yield: ~97-98%, Purity: >99%).
Protocol B: Direct Monoesterification via Continuous Extraction
For laboratories where glutaric anhydride is unavailable, direct esterification of glutaric acid can be forced into high selectivity using Le Chatelier's principle combined with phase partitioning[4].
Materials:
-
Glutaric acid (20.1 mmol)
-
95% Ethanol or Methanol (Excess)
-
Concentrated H₂SO₄ (Catalyst)
-
Cyclohexane (Extraction Solvent)
Step-by-Step Methodology:
-
Reaction Mixture: Dissolve glutaric acid in the alcohol solvent. Add a catalytic amount of concentrated H₂SO₄ and a controlled volume of water.
-
Continuous Extraction Setup: Place the reaction mixture in a continuous liquid-liquid extractor designed for solvents lighter than water. Charge the boiling flask of the extractor with cyclohexane.
-
Reflux & Partitioning: Heat the cyclohexane to reflux. As the cyclohexane percolates through the aqueous/alcohol reaction mixture, it selectively extracts the newly formed monomethyl glutarate.
-
Causality Note: Glutaric acid is highly polar and insoluble in cyclohexane. The monoester is moderately non-polar and partitions into the cyclohexane. By continuously removing the monoester from the acidic reaction zone, it is physically protected from undergoing a second esterification to become a diester.
-
-
Isolation: After 20 hours of continuous extraction, cool the apparatus. Remove the cyclohexane under reduced pressure to isolate the monoester.
References
- Source: Google Patents (CN101333165B)
- Source: Google Patents (US4314071A)
-
Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts Source: ResearchGate URL:[Link]
Sources
Application Note: Utilizing Methyl Hydrogen Glutarate as a Sequential Cross-Linker in Bioconjugation and PROTAC Workflows
Executive Summary
Methyl hydrogen glutarate (CAS 1501-27-5), also known as monomethyl glutarate or 5-methoxy-5-oxopentanoic acid, is a versatile 5-carbon dicarboxylic acid monoester[1]. In modern drug development, it is widely deployed as a "protected homobifunctional" or heterobifunctional-like cross-linker. By masking one carboxylic acid terminus as a methyl ester, this reagent enables the precise, step-wise linkage of two distinct amine-containing molecules—preventing the uncontrolled self-polymerization commonly seen with unprotected homobifunctional linkers like glutaric acid or glutaraldehyde.
This application note provides a comprehensive, self-validating protocol for using methyl hydrogen glutarate in complex cross-linking workflows, such as the synthesis of 2[2] and 3[3].
Mechanistic Rationale: The "Protected Homobifunctional" Strategy
When conjugating a small molecule (e.g., a drug hapten or an E3 ligase ligand) to a macromolecule (e.g., Tetanus Toxoid, BSA, or a target protein ligand), controlling the stoichiometry and directionality of the linkage is critical.
Directly activating a standard dicarboxylic acid (like glutaric acid) with EDC/NHS in the presence of amines leads to chaotic cross-linking, where the target molecules may link to themselves, forming insoluble aggregates. Methyl hydrogen glutarate solves this through a sequential activation strategy :
-
First Conjugation : The free carboxylic acid is activated via EDC/NHS and reacted with the primary amine of Target 1. The methyl ester remains inert, protecting the other end of the 5-carbon spacer.
-
Deprotection : A mild saponification step (using LiOH) hydrolyzes the methyl ester, revealing a fresh carboxylic acid[3].
-
Second Conjugation : The newly exposed carboxylic acid is activated (often with water-soluble EDC/sulfo-NHS) and reacted with the primary amines of Target 2 (e.g., lysine residues on a carrier protein)[4].
Quantitative Comparison of C5 Cross-Linkers
To justify the selection of methyl hydrogen glutarate, the table below summarizes the physicochemical trade-offs of common 5-carbon cross-linking reagents.
| Cross-Linker | Chemical Type | Spacer Length | Primary Application | Key Advantage | Mechanistic Limitation |
| Monomethyl Glutarate | Protected Homobifunctional | 5 atoms (C5) | Hapten vaccines, PROTACs | Prevents self-polymerization, sequential control | Requires an intermediate basic deprotection step |
| Glutaraldehyde | Homobifunctional (Aldehyde) | 5 atoms (C5) | Tissue fixation, crude protein cross-linking | Fast, one-pot reaction in aqueous buffers | High risk of aggregation; yields heterogeneous products |
| Glutaric Acid | Homobifunctional (Carboxyl) | 5 atoms (C5) | Polymer synthesis | Cheap, simple symmetrical structure | Uncontrolled homotypic cross-linking if activated directly |
| SMCC | Heterobifunctional | 9 atoms | Antibody-drug conjugates | Amine-to-sulfhydryl specific | Requires a free thiol on one target molecule |
Workflow Visualization
The following diagram illustrates the causality and progression of the sequential cross-linking reaction.
Sequential bioconjugation workflow using monomethyl glutarate as a cross-linker.
Experimental Protocols (Self-Validating System)
This three-phase protocol is designed to ensure high-yield conjugation while maintaining the structural integrity of sensitive biological molecules. Each phase includes a mandatory validation checkpoint to ensure the system is functioning as intended.
Phase 1: Primary Amine Conjugation (Ligand/Hapten Derivatization)
Objective: Attach the glutarate spacer to the primary amine of the small molecule target.
Reagents:
-
Target Amine (Small molecule hapten/ligand): 1.0 equivalent
-
Methyl hydrogen glutarate: 1.2 equivalents
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.5 equivalents
-
NHS (N-Hydroxysuccinimide): 1.5 equivalents
-
DIPEA (N,N-Diisopropylethylamine): 2.0 equivalents
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve methyl hydrogen glutarate and NHS in anhydrous DMF under an inert atmosphere (N₂ or Argon).
-
Add EDC·HCl to the solution. Causality Note: EDC activates the free carboxyl group to an unstable O-acylisourea intermediate. NHS rapidly displaces this to form a stable, amine-reactive NHS-ester, preventing hydrolysis.
-
Stir at room temperature (RT) for 30 minutes to ensure complete NHS-ester formation.
-
Add the Target Amine followed by DIPEA. Causality Note: DIPEA ensures the target amine remains deprotonated and highly nucleophilic.
-
Stir at RT for 2–4 hours.
-
Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo[4].
Validation Checkpoint 1: Perform LC-MS on the crude extract. The expected mass should be the exact mass of the Target Amine + 128 Da (mass of the glutarate spacer minus water). Ensure complete disappearance of the starting amine peak.
Phase 2: Ester Hydrolysis (Deprotection)
Objective: Unmask the methyl ester to yield a reactive carboxylic acid for the final cross-linking step.
Reagents:
-
Intermediate Conjugate (from Phase 1): 1.0 equivalent
-
LiOH·H₂O (Lithium hydroxide monohydrate): 3.0 equivalents
-
Solvent: THF/H₂O (1:1 v/v)
Procedure:
-
Dissolve the Intermediate Conjugate in the THF/H₂O mixture.
-
Add LiOH·H₂O and stir at RT for 2 hours. Causality Note: LiOH provides mild basic conditions that selectively hydrolyze the aliphatic methyl ester without cleaving the newly formed, more sterically hindered amide bond[3].
-
Monitor by TLC or LC-MS. Once complete, carefully acidify the mixture to pH 3.0 using 1M HCl. Causality Note: Acidification protonates the newly formed carboxylate, allowing it to partition into the organic phase during extraction.
-
Extract with EtOAc, dry over Na₂SO₄, and evaporate the solvent to yield the free-acid hapten-glutarate conjugate.
Validation Checkpoint 2: Perform LC-MS. The product peak should show a mass shift of -14 Da compared to the Phase 1 intermediate, corresponding to the loss of the methyl group (CH₂) and replacement with a proton (H).
Phase 3: Carrier Protein Bioconjugation
Objective: Cross-link the deprotected hapten to a carrier protein (e.g., BSA, KLH, or Tetanus Toxoid) for immunization or assay development.
Reagents:
-
Deprotected Hapten (from Phase 2): 50 equivalents (relative to protein)
-
Carrier Protein: 1.0 equivalent (typically 1-10 mg/mL)
-
EDC·HCl: 100 equivalents
-
Sulfo-NHS: 100 equivalents
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M PBS, pH 7.4
Procedure:
-
Dissolve the Deprotected Hapten in a minimal volume of DMSO (up to 10% of final reaction volume) and dilute into the Activation Buffer (MES, pH 6.0). Causality Note: EDC is most efficient at generating the O-acylisourea intermediate in slightly acidic conditions (pH 4.5–6.0).
-
Add EDC and Sulfo-NHS. Stir for 15 minutes at RT. Causality Note: Sulfo-NHS is utilized here instead of standard NHS because the sulfonate group imparts high water solubility, preventing the activated hapten from precipitating out of the aqueous protein buffer[4].
-
Add the activated hapten solution dropwise to the Carrier Protein dissolved in Conjugation Buffer (PBS, pH 7.4). Causality Note: The pH is raised to 7.4 because the primary amines on the protein's lysine residues must be unprotonated to efficiently attack the sulfo-NHS ester.
-
Stir gently at RT for 2 hours or overnight at 4°C.
-
Remove unreacted hapten and cross-linking byproducts by dialyzing extensively against PBS (pH 7.4) using a membrane with an appropriate Molecular Weight Cut-Off (MWCO, e.g., 10 kDa).
Validation Checkpoint 3: Analyze the final bioconjugate using MALDI-TOF Mass Spectrometry. Calculate the hapten density (conjugation ratio) by subtracting the mass of the unconjugated carrier protein from the mass of the conjugate, then dividing by the mass of the hapten spacer[3]. A successful reaction typically yields 10–30 haptens per carrier protein molecule.
References
-
[4] Synthetic opioid vaccine - Google Patents (US20210128720A1). Demonstrates the use of glutaric acid monomethyl ester chloride and EDC/NHS coupling reactions for immobilizing fentanyl-BSA conjugates. URL:
-
[3] Influencing Antibody-Mediated Attenuation of Methamphetamine CNS Distribution through Vaccine Linker Design - PMC. Details the synthesis of haptens utilizing monomethyl glutarate, saponification, and subsequent EDC/NHS cross-linking to carrier proteins. URL:
-
[2] Monomethyl — TargetMol Chemicals. Catalogs the application of methyl hydrogen glutarate as an alkyl chain-based PROTAC linker. URL:
-
[1] Monomethyl glutarate | CAS 1501-27-5 - Selleck Chemicals. Provides chemical structure, molecular weight, and storage stability parameters for monomethyl glutaric acid. URL:
Sources
Solvent selection for 5-Methoxy-5-oxopentanoate extraction
Title: Application Note: Optimization of Solvent Selection and Extraction Protocols for 5-Methoxy-5-oxopentanoate
Executive Summary
5-Methoxy-5-oxopentanoate (the conjugate base of monomethyl glutarate) is a critical bifunctional building block utilized in the synthesis of[1]. Due to its amphiphilic nature—possessing both a highly polar, ionizable carboxylate group and a mildly lipophilic methyl ester—isolating this compound from aqueous reaction mixtures requires precise thermodynamic and kinetic control. This application note details the mechanistic rationale for solvent selection, pH-dependent phase transfer, and a self-validating liquid-liquid extraction (LLE) protocol designed to maximize yield and purity while minimizing unwanted ester hydrolysis.
Mechanistic Principles of Phase Transfer
The extraction of 5-methoxy-5-oxopentanoate relies on shifting the equilibrium of the molecule from a highly water-soluble anionic salt to an organic-soluble neutral acid (5-methoxy-5-oxopentanoic acid)[2].
-
pH Causality: The
of the terminal carboxylic acid is approximately 4.3. To drive the protonation equilibrium >99% toward the neutral acid species, the aqueous phase must be acidified to at least two pH units below the . A to ensure the molecule partitions effectively into the organic phase[2]. -
Thermal Causality: The methyl ester moiety is highly susceptible to acid-catalyzed hydrolysis, which would yield glutaric acid as a critical impurity. Performing the acidification at kinetically suppresses this side reaction while allowing the instantaneous, diffusion-controlled protonation of the carboxylate[3].
Solvent Selection Matrix
Selecting the optimal organic solvent dictates the partition coefficient (
Table 1: Comparative Efficacy of Extraction Solvents for 5-Methoxy-5-oxopentanoic Acid
| Solvent | Polarity Index | Recommended Extraction Temp | Typical Yield | Environmental & Safety Profile |
| Chloroform ( | 4.1 | -10°C to 0°C | 98.5% - 99.6% | High toxicity; restricted in modern green chemistry protocols[2]. |
| Ethyl Acetate (EtOAc) | 4.4 | 0°C to 20°C | 95.0% - 97.0% | Low toxicity; excellent hydrogen-bond acceptor; preferred for scale-up[5]. |
| Dichloromethane (DCM) | 3.1 | 0°C to 10°C | 56.0% - 92.0% | Moderate toxicity; highly volatile; requires strict temperature control[3]. |
| Trichloroethylene | 3.2 | 0°C | 49.0% - 99.8% | High toxicity; historically used but largely phased out due to safety concerns[2]. |
Self-Validating Extraction Protocol
This step-by-step methodology utilizes Ethyl Acetate (EtOAc) as the primary solvent, balancing high extraction efficiency with modern [5].
Step 1: Thermal Equilibration
-
Action: Transfer the aqueous reaction mixture containing sodium 5-methoxy-5-oxopentanoate to a jacketed reactor or an ice-water bath. Cool the solution to 0°C – 5°C.
-
Causality: Lowering the temperature minimizes the kinetic energy available for the acid-catalyzed hydrolysis of the methyl ester during the subsequent acidification step.
-
Validation Check: Ensure the internal temperature stabilizes for at least 5 minutes before proceeding.
Step 2: Controlled Acidification
-
Action: Slowly add 10% to 20% aqueous HCl dropwise under vigorous mechanical stirring until the pH reaches 2.0 – 2.5[2].
-
Causality: Vigorous stirring prevents localized zones of extreme acidity, which could degrade the ester. The target pH ensures complete protonation to 5-methoxy-5-oxopentanoic acid.
-
Validation Check: Verify pH using a calibrated pH meter. Do not use pH paper, as it is highly unreliable in mixed solvent/salt systems.
Step 3: Liquid-Liquid Extraction (LLE)
-
Action: Add cold EtOAc at a 1:1 volume ratio relative to the aqueous phase. Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow phase separation. Repeat the extraction of the aqueous layer two additional times with fresh EtOAc[5].
-
Causality: 5-Methoxy-5-oxopentanoic acid retains moderate water solubility. According to the Nernst distribution law, multiple extractions with smaller solvent volumes yield a significantly higher total recovery than a single extraction with a large volume.
-
Validation Check: The organic layer should be clear. If emulsions form, they can be broken by adding a small volume of saturated NaCl (brine) to the aqueous phase.
Step 4: Washing and Desiccation
-
Action: Combine the organic extracts and wash once with a minimal volume of saturated brine. Separate the organic phase and add anhydrous Magnesium Sulfate (
). Stir for 10 minutes[2]. -
Causality: Brine washing utilizes the salting-out effect to force residual water and dissolved HCl out of the organic phase.
acts as a rapid, high-capacity desiccant to remove trace water. -
Validation Check: The
should flow freely like sand when swirled; if it clumps heavily at the bottom of the flask, add more desiccant until free-flowing.
Step 5: Concentration and Isolation
-
Action: Filter the suspension through a sintered glass funnel to remove the hydrated desiccant. Concentrate the filtrate using a rotary evaporator at 30°C – 35°C under reduced pressure[5].
-
Causality: Maintaining a low bath temperature prevents thermal degradation and transesterification of the isolated monomethyl glutarate.
-
Validation Check: The final product should present as a clear to pale-yellow oil. Purity can be confirmed via
NMR (look for the characteristic singlet at 3.70 ppm corresponding to the methoxy group)[2].
Workflow Visualization
Fig 1. Phase-transfer workflow for the extraction of 5-methoxy-5-oxopentanoate.
References
- Title: Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester (Patent CN102260171B). Source: Google Patents.
- Title: Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester (Patent CN102260171A). Source: Google Patents.
-
Title: Novel amide-functionalized chloramphenicol base bifunctional organocatalysts for enantioselective alcoholysis of meso-cyclic anhydrides. Source: Beilstein Journal of Organic Chemistry. URL: [Link]
Sources
- 1. Glutaric Anhydride|Research-Chemical Reagent [benchchem.com]
- 2. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 3. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 4. Buy Dimethyl glutarate | 1119-40-0 | >98% [smolecule.com]
- 5. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Monomethyl Glutarate
Senior Application Scientist's Foreword
Purifying monomethyl glutarate (CAS: 1501-27-5), also known as glutaric acid monomethyl ester, from a crude reaction mixture presents a classic separation challenge in synthetic organic chemistry. Because the target molecule is a monoester, it shares structural and physicochemical properties with both its fully esterified counterpart (dimethyl glutarate) and its fully hydrolyzed precursor (glutaric acid).
Furthermore, thermal purification routes are complicated by the monoester's tendency to disproportionate at elevated temperatures [1]. This technical guide establishes self-validating protocols grounded in mechanistic causality to ensure high-purity isolation, whether you are scaling up a synthesis or recovering material from a complex matrix.
Physicochemical Properties & Separation Metrics
Understanding the physical constants of monomethyl glutarate is the first step in designing a self-validating purification system. The data below dictates the parameters for both phase separation and thermal distillation.
| Property | Value | Mechanistic Relevance to Purification |
| Boiling Point | 150–151 °C at 10 mmHg [4] | Requires high-vacuum distillation to lower the boiling point and avoid thermal degradation. |
| Density | 1.169 g/mL at 25 °C [4] | Heavier than water; dictates phase positioning (bottom layer) during liquid-liquid extraction with non-halogenated solvents, but lighter than DCM. |
| pKa (Predicted) | ~4.62 [5] | Dictates the exact pH required (2.0–3.0) for full protonation during organic extraction. |
| Water Solubility | Moderately soluble [5] | Necessitates exhaustive, sequential extractions (multiple washes) with organic solvents to ensure high yield. |
Purification Decision Workflow
The following diagram illustrates the logical divergence between the two primary purification strategies: liquid-liquid extraction and vacuum distillation.
Logical workflow for the purification of monomethyl glutarate via extraction or distillation.
Validated Experimental Protocols
Protocol A: pH-Driven Liquid-Liquid Extraction (Recommended)
Causality: By exploiting the pKa of the terminal carboxylic acid (~4.62), we can selectively partition the molecules. At a basic pH, the monoester and diacid are water-soluble salts, allowing the uncharged diester to be washed away. Dropping the pH well below the pKa protonates the monoester, making it soluble in moderately polar organic solvents like dichloromethane (DCM), while the highly polar diacid largely remains in the aqueous phase [2], [3].
Step-by-Step Methodology:
-
Initial Phase Setup: Suspend the crude reaction mixture in distilled water. If unreacted dimethyl glutarate (diester) is present, adjust the pH to >8.0 using dilute NaOH.
-
Diester Removal: Wash the aqueous layer with diethyl ether or DCM. The diester will partition into the organic layer. Discard this organic layer.
-
Thermal Control: Cool the retained aqueous layer to 0–10 °C in an ice bath. Causality: Neutralization is exothermic; cooling minimizes the risk of ester hydrolysis during acidification.
-
Targeted Acidification: Slowly add 5–20% aqueous hydrochloric acid (HCl) dropwise while stirring until the pH reaches 2.0–2.8 [2],[3]. Causality: A pH of 2.0 is more than two units below the pKa (4.62), ensuring >99% protonation of the monoester into its organic-soluble free-acid form.
-
Exhaustive Extraction: Extract the aqueous layer 3 to 4 times with DCM or chloroform [2]. Causality: The protonated monoester retains slight water solubility. A single extraction will result in poor yield; sequential extractions drive the partition equilibrium forward.
-
Drying & Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4). Filter the drying agent and concentrate the filtrate under reduced pressure at <40 °C to yield the purified monomethyl glutarate.
Protocol B: High-Vacuum Fractional Distillation
Causality: Distillation separates components based on vapor pressure. However, prolonged heating causes monomethyl glutarate to undergo intermolecular transesterification (disproportionation) into glutaric acid and dimethyl glutarate. The glutaric acid then dehydrates into glutaric anhydride and water [1]. Strict vacuum control is mandatory to suppress this degradation pathway.
Step-by-Step Methodology:
-
Preparation: Transfer the crude, solvent-free mixture to a short-path distillation apparatus. Causality: A short-path setup minimizes the residence time of the vapor, reducing thermal stress.
-
Vacuum Application: Apply a high vacuum (≤ 10 mmHg). Causality: Lowering the system pressure reduces the boiling point from >250 °C down to ~150 °C, safely below the threshold for rapid disproportionation [4].
-
Fractionation: Slowly increase the heating mantle temperature. Collect the forerun (residual solvent, trace methanol, or dimethyl glutarate) which will distill first.
-
Main Fraction: Collect the main fraction at 150–152 °C (at 10 mmHg)[4], [5].
-
Termination: Do not distill the pot to dryness. Leave a small amount of residue to avoid baking residual glutaric acid into glutaric anhydride, which can co-distill and contaminate your receiver flask [1].
Troubleshooting & FAQs
Q: Why is my distilled monomethyl glutarate contaminated with glutaric anhydride and dimethyl glutarate? A: This is a classic symptom of thermal disproportionation. When monomethyl glutarate is heated excessively during distillation, it undergoes transesterification to form dimethyl glutarate and glutaric acid. The glutaric acid subsequently dehydrates into glutaric anhydride and water, which co-distill with your product [1]. To resolve this, ensure your vacuum is sufficiently strong (< 10 mmHg) to keep the pot temperature as low as possible, and never distill the pot to absolute dryness.
Q: During the acid-base extraction, my yield of monomethyl glutarate is unusually low. What went wrong? A: You likely did not acidify the aqueous layer enough, or you did not perform enough organic washes. The pKa of monomethyl glutarate is approximately 4.62 [5]. If you only acidify to pH 4.0 or 5.0, a massive portion of the compound remains ionized and highly water-soluble. You must drop the pH to 2.0–2.8 [2]. Additionally, because the protonated monoester is still slightly water-soluble, a single organic extraction is insufficient; perform at least three sequential extractions.
Q: Can I use ethyl acetate instead of DCM for the extraction? A: While ethyl acetate is a greener alternative, it is partially miscible with water and acts as a stronger hydrogen-bond acceptor. This means it can extract significantly more of the highly polar glutaric acid (diacid impurity) than DCM or chloroform. If you use ethyl acetate, you will likely suffer from diacid contamination. DCM provides a sharper phase separation and superior selectivity for the monoester over the diacid.
Q: I am scaling up. Should I use distillation or extraction? A: For large-scale industrial or pilot-plant synthesis, pH-driven extraction is highly preferred. Distillation at scale requires massive energy input and prolonged heating times, which exponentially increases the risk of thermal disproportionation and yield loss[1]. Extraction operates at ambient or sub-ambient temperatures, preserving the integrity of the monoester [3].
References
-
PROCESS FOR PRODUCING HIGHER DIBASIC ACID DIMETHYL ESTER - Patent 0097719 European Patent Office.1
-
CN101333165B - Method for synthesizing monomethyl glutarate Google Patents. 2
-
CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester Google Patents. 3
-
mono-Methyl glutarate 95% (1501-27-5) MilliporeSigma / Sigma-Aldrich.
-
MONO-METHYL GLUTARATE | 1501-27-5 ChemicalBook. 4
Sources
- 1. PROCESS FOR PRODUCING HIGHER DIBASIC ACID DIMETHYL ESTER - Patent 0097719 [data.epo.org]
- 2. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 3. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 4. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
Technical Support Center: Optimizing the Yield of Glutaric Anhydride Methanolysis
As a Senior Application Scientist, I frequently encounter researchers struggling with the seemingly simple methanolysis of glutaric anhydride. While the core reaction is a fundamental transformation in drug development and polymer chemistry, achieving near-quantitative yields (>95%) without the need for tedious chromatographic purification requires strict control over reaction kinetics, thermodynamics, and moisture.
This technical guide provides mechanistic insights, validated self-checking protocols, and troubleshooting steps to help you eliminate common byproducts such as dimethyl glutarate (diester) and glutaric acid (diacid).
Reaction Pathway & Mechanism
Glutaric anhydride is a cyclic meso-anhydride with significant ring strain. When exposed to methanol, the electron-rich oxygen of the alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent ring-opening and proton transfer yields monomethyl glutarate via a classic 1[1].
Fig 1: Reaction pathways and byproduct formation in glutaric anhydride methanolysis.
Quantitative Yield Optimization Data
Choosing the right catalytic conditions is the most critical factor in optimizing your yield. The table below summarizes the quantitative outcomes of various common methodologies.
| Reaction Condition | Catalyst | Temperature | Molar Ratio (Anhydride:MeOH) | Typical Yield | Primary Impurity |
| Uncatalyzed Reflux | None | 65 °C | 1 : 1 | 80 - 85% | Dimethyl glutarate |
| Base Catalyzed (Room Temp) | NaOMe | 25 °C | 1 : 2 | ~62.3% | Dimethyl glutarate |
| Base Catalyzed (Cryogenic) | NaOMe | 0 to -20 °C | 1 : 1.1 | >97.8% | Glutaric acid (if wet) |
| Organocatalytic Desymmetrization | Cinchona Thiourea | Ambient | 1 : 10 | >90% (High ee) | Catalyst residues |
Validated Experimental Protocol: Cryogenic Methanolysis
To achieve >97% yield without the need for column chromatography, we strongly recommend the cryogenic sodium methoxide protocol.
Fig 2: Step-by-step workflow for the cryogenic methanolysis of glutaric anhydride.
Step 1: Catalyst Suspension Preparation
-
Action: In a flame-dried reaction vessel under argon, suspend 1.0 molar equivalent of sodium methoxide (NaOMe) in anhydrous dichloromethane (DCM). Cool the suspension to between 0 °C and -20 °C.
-
Causality: NaOMe acts as a potent nucleophile/base. Suspending it in DCM rather than dissolving it in bulk methanol prevents runaway transesterification. Cryogenic temperatures suppress the activation energy required for diester formation.
-
Self-Validation: The suspension should appear uniformly cloudy without clumping. Clumping indicates moisture contamination in the NaOMe, which will lead to diacid formation.
Step 2: Anhydride Dissolution
-
Action: In a separate dry flask, dissolve 1.0 to 2.0 molar equivalents of glutaric anhydride in anhydrous DCM. Cool this solution to 0 °C to -20 °C.
-
Causality: Pre-cooling the electrophile ensures that upon mixing, the localized thermal energy remains too low to overcome the barrier for secondary reactions.
-
Self-Validation: Glutaric anhydride must dissolve completely. Any persistent solid is likely glutaric acid (which is insoluble in cold DCM), indicating degraded starting material.
Step 3: Nucleophilic Acyl Substitution
-
Action: Add the cold glutaric anhydride solution dropwise to the NaOMe suspension over 30–60 minutes. Maintain stirring and temperature for an additional hour.
-
Causality: Dropwise addition keeps the steady-state concentration of the highly reactive anhydride low, ensuring it reacts exclusively with the methoxide rather than undergoing undesired side reactions.
-
Self-Validation: The reaction mixture will gradually clarify as the insoluble NaOMe is consumed to form the soluble sodium salt of monomethyl glutarate.
Step 4: Acidic Quench
-
Action: Dropwise add a dilute hydrochloric acid (HCl) solution until the mixture reaches a pH of 2.0 to 2.5.
-
Causality: The reaction produces the sodium carboxylate salt of the monoester. The acid quench protonates this salt, converting it into the neutral, organic-soluble monomethyl glutarate.
-
Self-Validation: Test the aqueous phase with pH paper. A pH > 3.0 means incomplete protonation, which will drastically reduce your extraction yield as the product will remain trapped in the aqueous layer.
Step 5: Extraction and Isolation
-
Action: Separate the layers. Extract the aqueous layer 2-3 times with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Causality: DCM selectively partitions the monoester away from inorganic salts (NaCl). Magnesium sulfate removes residual water that could cause slow hydrolysis during storage.
-
Self-Validation: The final product should be a clear, viscous oil. A white crystalline solid indicates contamination with unreacted glutaric anhydride or glutaric acid.
Troubleshooting Guides & FAQs
Q: Why am I getting a high percentage of dimethyl glutarate (diester) instead of the monoester? A: Diester formation is a classic over-reaction. When glutaric anhydride is 2[2], the newly formed carboxylic acid group can undergo Fischer esterification if an acid catalyst is present, or base-catalyzed transesterification if basic conditions are not strictly controlled. Solution: Avoid prolonged heating. If you must use a reflux method, strictly limit the methanol to 1.0 equivalent. For scale-up, switch to the cryogenic NaOMe protocol which halts the reaction at the monoester stage.
Q: My yield is reduced due to the presence of unreacted glutaric acid. How does this form? A: Glutaric anhydride is highly hygroscopic. Moisture in the reaction vessel, the solvent, or the atmosphere leads to competitive hydrolysis, yielding glutaric acid. Solution: Ensure all glassware is flame-dried. Use strictly anhydrous solvents and store your glutaric anhydride in a desiccator. You can verify the purity of your starting anhydride via melting point (should be ~55-57 °C; glutaric acid melts at ~95-98 °C).
Q: What is the optimal catalyst for scaling up monomethyl glutarate production while avoiding column chromatography? A: Using 3[3] (-20 °C to 0 °C) in a non-polar solvent like dichloromethane is highly recommended. This method directs the nucleophilic attack efficiently without promoting secondary esterification, yielding >97% purity after simple solvent evaporation, completely bypassing the need for chromatography.
Q: Is it possible to desymmetrize glutaric anhydride enantioselectively for chiral drug precursors? A: Yes. For advanced drug development applications, meso-anhydrides like glutaric anhydride can be desymmetrized using4[4]. These catalysts facilitate enantioselective methanolysis at ambient temperatures, yielding hemiesters with >90% enantiomeric excess (ee) at very low catalyst loadings (1 mol %).
References
-
Title: 21.5: Chemistry of Acid Anhydrides Source: LibreTexts URL: [Link]
-
Title: Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors Source: NIH PMC URL: [Link]
- Title: CN101333165B - Method for synthesizing monomethyl glutarate Source: Google Patents URL
-
Title: Highly Enantioselective Desymmetrization of Meso Anhydrides by a Bifunctional Thiourea-Based Organocatalyst at Low Catalyst Loadings and Room Temperature Source: ACS Publications URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aqueous Stability of 5-Methoxy-5-oxopentanoate
As a mono-alkyl ester of a dicarboxylic acid, 5-methoxy-5-oxopentanoate (also known as mono-methyl glutarate) presents specific stability challenges in aqueous environments. Its degradation is primarily driven by ester hydrolysis, yielding glutaric acid and methanol. Understanding the kinetic drivers—pH, temperature, and buffer composition—is critical for researchers to maintain compound integrity during biological assays, formulation, and long-term storage.
This technical guide provides authoritative troubleshooting insights, validated experimental protocols, and quantitative data to help you manage the stability of this molecule.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does the concentration of 5-methoxy-5-oxopentanoate rapidly decline in standard biological buffers (e.g., PBS, pH 7.4) at 37°C? Causality & Expert Insight: Esters undergo base-catalyzed hydrolysis at physiological pH. The hydroxide ion (OH⁻) attacks the electron-deficient carbonyl carbon of the methoxy group, forming a tetrahedral intermediate that collapses to release methanol and the glutarate anion [1]. Furthermore, phosphate buffers actively accelerate this degradation through general base catalysis. The HPO₄²⁻ ion assists in deprotonating water molecules, drastically increasing their nucleophilicity against the ester bond [2]. Solution: If physiological pH is strictly required for your assay, prepare working solutions immediately prior to use. For extended incubations, consider shifting to non-nucleophilic Good's buffers like HEPES or MOPS, which exhibit significantly lower catalytic constants for ester hydrolysis.
Q2: Should I store my aqueous stock solutions at a highly acidic pH (e.g., pH 2.0) to prevent base-catalyzed hydrolysis? Causality & Expert Insight: No. While lowering the pH mitigates base-catalyzed hydrolysis, dropping the pH below 3.0 introduces acid-catalyzed hydrolysis. In this regime, the carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon toward attack by neutral water. Additionally, mono-esters of dicarboxylic acids are susceptible to intramolecular catalysis [3]. At moderately low pH, the unesterified terminal carboxylate group can act as an internal nucleophile, facilitating the cleavage of the methyl ester via a transient 6-membered cyclic anhydride intermediate. Solution: The optimal stability window (the "V-minimum" of the pH-rate profile) for mono-methyl glutarate is between pH 4.5 and 5.5. Use a weak acetate buffer at pH 5.0 for maximum aqueous shelf life.
Q3: How should I handle freeze-thaw cycles for this compound? Causality & Expert Insight: Repeated freeze-thaw cycles cause transient, localized shifts in pH and solute concentration (cryoconcentration). As water crystallizes, the buffer salts concentrate in the remaining liquid phase, potentially altering the micro-environmental pH and accelerating hydrolysis before the sample is fully frozen. Solution: Aliquot stock solutions (preferably in anhydrous DMSO or a pH 5.0 aqueous buffer) into single-use vials and store at -80°C. Thaw rapidly in a 25°C water bath to minimize the time spent in the highly concentrated, semi-frozen state.
Part 2: Visualizations of Mechanisms and Workflows
Mechanistic pathway of 5-Methoxy-5-oxopentanoate aqueous hydrolysis.
Step-by-step experimental workflow for LC-MS/MS stability profiling.
Part 3: Quantitative Data Summaries
Table 1: Estimated Half-Life (
| pH Level | Buffer System (50 mM) | Estimated | Primary Degradation Mechanism |
| 2.0 | Glycine-HCl | < 24 Hours | Acid-catalyzed hydrolysis |
| 5.0 | Sodium Acetate | > 14 Days | Minimal (Optimal stability window) |
| 7.4 | PBS (Phosphate) | ~ 3 - 8 Hours | Base-catalyzed & Buffer-catalyzed |
| 7.4 | HEPES | ~ 12 - 24 Hours | Base-catalyzed (No buffer catalysis) |
| 9.0 | Tris-HCl | < 1 Hour | Rapid base-catalyzed hydrolysis |
Table 2: Buffer Compatibility Matrix for Assay Development
| Buffer Type | Compatibility Score | Recommendation / Notes |
| Phosphate (PBS) | Low | Avoid for incubations > 1 hour due to general base catalysis. |
| Tris | Low | Primary amine can react with the ester forming an amide (aminolysis). |
| HEPES / MOPS | High | Preferred for physiological pH assays; non-nucleophilic. |
| Acetate | Very High | Excellent for stock solution storage at pH 5.0. |
Part 4: Self-Validating Experimental Protocol
To accurately determine the degradation kinetics of 5-methoxy-5-oxopentanoate, you must utilize a self-validating LC-MS/MS workflow. This protocol ensures that any observed loss of the parent compound is definitively due to hydrolysis and not due to matrix suppression, extraction failure, or adherence to plasticware.
Step 1: Preparation of Controls (The Self-Validating System)
-
Internal Standard (IS): Spike a heavy-isotope labeled standard (e.g., glutaric acid-d4) into the quenching solvent (Acetonitrile at -20°C). Validation: Normalizes injection volume variations and matrix ionization suppression.
-
Positive Degradation Control: Treat a 10 µM sample of 5-methoxy-5-oxopentanoate with 0.1 M NaOH for 30 minutes at 37°C. Validation: Forces 100% conversion to glutaric acid, proving your MS method can detect the specific degradant.
-
Time-Zero (T0) Control: Quench a sample immediately upon dilution into the aqueous buffer. Validation: Establishes the true 100% baseline concentration before any degradation occurs.
Step 2: Incubation and Quenching
-
Dilute the 10 mM DMSO stock of 5-methoxy-5-oxopentanoate to a final concentration of 10 µM in the test buffer (e.g., 50 mM HEPES, pH 7.4). Ensure DMSO concentration remains ≤ 1% to prevent solvent-induced kinetic shifts.
-
Incubate the solution in a thermomixer at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove a 50 µL aliquot.
-
Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing the IS. The sudden drop in temperature and precipitation of buffer salts halts hydrolysis.
Step 3: LC-MS/MS Analysis
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.
-
Transfer the supernatant to HPLC vials.
-
Analyze via LC-MS/MS using a C18 reverse-phase column. Monitor the MRM transitions for both the parent ester (5-methoxy-5-oxopentanoate) and the hydrolysis product (glutaric acid).
-
Data Interpretation: Plot the natural log of the remaining parent concentration versus time. A linear fit indicates pseudo-first-order kinetics, allowing you to calculate the degradation rate constant (
) and half-life ( ).
References
-
Hersh, L.B. et al. "Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine." PubMed Central (PMC). URL:[Link]
-
Valiaeva, N. et al. "Prodrug Forms of N-[(4-Deoxy-4-amino-10-methyl)pteroyl]glutamate-γ-[ψP(O)(OH)]." PubMed Central (PMC). URL:[Link]
-
Gracian, J. et al. "Kinetics of the decomposition of total aliphatic waxes in olive oil during deodorization." Department of Science Service (DSS). URL:[Link]
Troubleshooting low yields in methyl hydrogen glutarate synthesis
Case ID: 1501-27-5-OPT Subject: Troubleshooting Low Yields & Impurity Profiles in Glutaric Anhydride Methanolysis Support Level: Tier 3 (Senior Scientist / Process Chemistry)[1]
Executive Summary & Chemical Context
Target Molecule: Methyl Hydrogen Glutarate (Monomethyl Glutarate)
CAS:
Structure:
The Core Problem: While the reaction of glutaric anhydride with methanol is theoretically quantitative, researchers frequently report low isolated yields (30–50%).[1] This is rarely due to reaction failure but rather workup inefficiency or competitive side-reactions .
The synthesis relies on the desymmetrization of glutaric anhydride. The challenge lies in the "Goldilocks" nature of the product:
-
It is an acid: It is water-soluble at neutral pH.
-
It is an ester: It is susceptible to hydrolysis (back to diacid) or transesterification (to diester).[1]
-
It is thermally sensitive: High-temperature distillation can cause disproportionation.
Diagnostic Workflow: Why is your yield low?
Before altering your protocol, use this flowchart to diagnose the specific failure mode based on your crude NMR/TLC data.
Figure 1: Diagnostic logic for identifying the root cause of yield loss.[2]
Critical Control Points (FAQs & Troubleshooting)
Phase 1: The Reaction
Q: I am seeing significant amounts of Dimethyl Glutarate (Diester). Why? A: This indicates over-esterification , usually caused by the presence of an acid catalyst or excessive heat.[1][2]
-
Mechanism: Once the anhydride opens to form the mono-ester, the carboxylic acid group can catalyze the esterification of the other end if the reaction is pushed too hard.[1]
-
Fix:
-
Switch to Base Catalysis: Use DMAP (0.1 eq) and TEA (1.0 eq) or Sodium Methoxide at low temperature (-10°C). This ensures the product exists as a carboxylate salt, which is non-nucleophilic and cannot react further with methanol.
-
Remove Acid: If using thermal reflux, ensure no mineral acids (HCl, H2SO4) are present.[1]
-
Q: I have starting material (Glutaric Acid) mixed with my product. A: This is hydrolysis , not a reaction failure. Glutaric anhydride is highly hygroscopic.
-
Fix:
-
Dry your methanol over 3Å molecular sieves.
-
Recrystallize glutaric anhydride (from ether/benzene) or sublime it if it has been sitting on the shelf.
-
Run the reaction under nitrogen/argon.
-
Phase 2: Workup & Purification (The Yield Killer)
Q: My reaction looked perfect by TLC, but after extraction, I recovered almost nothing. A: You likely washed your product down the drain. The pKa of methyl hydrogen glutarate is approximately 4.6 .
-
Scenario: If you quenched with saturated NaHCO3 (pH ~8.5) and extracted, the product was deprotonated (COO⁻) and stayed in the water layer.
-
The Fix: You must acidify the aqueous layer to pH 2.0–2.5 before extraction to force the molecule into its protonated, organic-soluble form.
Q: Can I distill the product? A: Yes, but with extreme caution.
-
Risk: At high temperatures (>160°C), the mono-ester can disproportionate into glutaric acid and dimethyl glutarate.
-
Recommendation: Use a Kugelrohr or Short Path distillation apparatus under high vacuum (<1 mmHg) to keep the bath temperature below 120°C.
Optimized Protocols
Method A: High-Selectivity Base Catalysis (Recommended)
Best for: High value applications requiring >95% purity without distillation.[1]
Rationale: Using a base opens the anhydride to form the salt. The salt cannot react with methanol to form the diester, stopping the reaction perfectly at the mono-stage.
-
Setup: Flame-dry a flask under
. -
Reagents: Suspend Glutaric Anhydride (1.0 eq) in dry DCM (Dichloromethane).
-
Addition: Cool to 0°C . Add DMAP (0.1 eq) and Triethylamine (1.2 eq).
-
Reaction: Add dry Methanol (1.5 eq) dropwise. Stir at 0°C to RT for 6 hours.
-
Workup (CRITICAL):
-
Dilute with water. The product is currently in the water layer as the triethylammonium salt.
-
Wash the organic layer (DCM) with water. Discard the organic layer (removes neutral impurities).
-
Combine aqueous layers.[5] Acidify carefully with 1M HCl to pH 2.0 .
-
Extract the acidic aqueous layer 3x with DCM or Chloroform.
-
Dry (Na2SO4) and concentrate.[1]
-
-
Yield Expectation: 90–95% as a clear oil.
Method B: Thermal Uncatalyzed (Classic)
Best for: Simple, scale-up friendly workflows where traces of diester are acceptable.[1][2]
-
Setup: Reflux Glutaric Anhydride (1.0 eq) in excess dry Methanol (5.0 eq).
-
Time: Monitor by TLC. Usually 3–5 hours. Do not run overnight (increases diester risk).
-
Workup: Evaporate Methanol. The residue is the crude mono-ester.
-
Purification: Vacuum distillation is usually required to remove the small amount of diacid formed.
Visualization: The pH Extraction Strategy
This diagram illustrates where your product resides based on pH. Failure to adhere to this leads to >50% yield loss.
Figure 2: Phase partitioning behavior of Methyl Hydrogen Glutarate. The product is only recoverable in the organic phase when the aqueous phase is acidified below pH 3.
Reference Data
| Property | Value | Notes |
| Molecular Weight | 146.14 g/mol | |
| Boiling Point | 150–151°C @ 10 mmHg | Decomposes at atm pressure [1] |
| pKa | ~4.62 | Predicted [2] |
| Solubility | DCM, Chloroform, Ether | Slightly soluble in water (pH dependent) |
References
-
Organic Syntheses Procedure (Analogous Anhydride Opening) Cason, J.[1] "
-Methylglutaric Anhydride."[5] Organic Syntheses, Coll. Vol. 4, p.630 (1963). (Note: Describes the general stability and handling of glutaric anhydride derivatives and distillation parameters). -
Chemical Properties & Physical Data LookChem / NIST Data. "Methyl Hydrogen Glutarate (CAS 1501-27-5) Properties."[3][4]
-
Patent: High Yield Synthesis via NaOMe CN101333165B. "Method for synthesizing monomethyl glutarate." (Source for the low-temperature base-catalyzed protocol yielding >97%).
-
Vacuum Distillation Principles Nichols, L.[2][6] "Overview of Vacuum Distillation." Chemistry LibreTexts.[6]
Sources
- 1. Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Glutarate Synthesis & Ester Scrambling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals designing PROTACs, antibody-drug conjugates (ADCs), and prodrug linkers. A recurring bottleneck in these workflows is the synthesis of glutarate linkers (specifically monoesters and mixed diesters). The unique flexibility of the 5-carbon glutarate backbone makes it highly susceptible to intramolecular side reactions, leading to rampant transesterification and ester scrambling.
This guide provides field-proven, mechanistically grounded solutions to suppress these side reactions and maintain the structural integrity of your target molecules.
Mechanistic Causality: Why Glutarates Scramble
Before troubleshooting, we must understand the causality of the failure. Transesterification is the exchange of an alkoxy group of an ester with another alcohol 1. While this can happen to any ester under acidic or basic conditions, glutarate esters are uniquely vulnerable due to neighboring group participation 2.
The 5-carbon chain allows the free carboxylate (or a second ester group) to fold back and attack the activated carbonyl, forming a 6-membered cyclic glutaric anhydride intermediate. When synthesizing a mixed ester (e.g., methyl ethyl glutarate), this cyclic intermediate rapidly reacts with any available alcohol in the system. This destroys your intended asymmetry and yields a statistical mixture of symmetric diesters.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I am trying to synthesize a glutarate monoester from glutaric acid using Fischer esterification (H₂SO₄/MeOH), but I keep getting the dimethyl diester. How do I stop this? A: Fischer esterification is an equilibrium-driven process. Even if you strictly limit the alcohol stoichiometry, the acidic conditions promote continuous transesterification, leading to a mixture of diacid, monoester, and diester 1. The Fix: Abandon the diacid. Start with glutaric anhydride . Ring-opening of glutaric anhydride with exactly 1.0 equivalent of your target alcohol in the presence of a mild base (e.g., triethylamine or pyridine) yields the monoester cleanly 3. Because the anhydride is highly reactive, the acylation is fast and irreversible, completely bypassing the transesterification equilibrium.
Q2: I am coupling a complex API (an alcohol) to a glutarate monoester using EDC·HCl. My NMR shows massive ester scrambling and N-acylurea byproducts. What went wrong? A: You are likely experiencing a slow coupling rate, which gives the activated ester time to undergo side reactions. In a standard carbodiimide coupling, the carboxylic acid forms an O-acylisourea intermediate. If the target alcohol is sterically hindered, nucleophilic attack is slow. This allows the intermediate to either rearrange into a dead-end N-acylurea or undergo intramolecular attack to form the cyclic anhydride, which then causes transesterification 4. The Fix: Implement a strict Steglich Esterification protocol using 4-Dimethylaminopyridine (DMAP). DMAP is a superior nucleophile that rapidly attacks the O-acylisourea, forming a highly reactive acyl pyridinium intermediate. This intermediate is immune to intramolecular rearrangement and reacts instantly with your alcohol. Furthermore, order of addition matters : mix the acid, alcohol, and DMAP first, then add EDC last to ensure the activated species is immediately trapped 5.
Q3: My substrate is highly sensitive to both acids and bases. Can I avoid chemical catalysts entirely to prevent transesterification? A: Yes. Biocatalysis is an elegant solution for sensitive substrates. Lipases (such as Candida antarctica Lipase B, commercially available as Novozym 435) catalyze ester synthesis under extremely mild, neutral conditions (often 30–60 °C) 6. Because enzymes operate via a highly regulated acyl-enzyme intermediate rather than a free cyclic anhydride, they suppress the neighboring group participation that drives glutarate scrambling, offering excellent regioselectivity.
Data Presentation: Catalyst Selection Matrix
To optimize your workflow, consult the table below, which summarizes the quantitative risk of transesterification based on the chosen catalytic system.
| Catalytic System | Typical Reagents | Operating Temp | Transesterification Risk | Optimal Glutarate Application |
| Brønsted Acid | H₂SO₄, HCl, pTSA | 60–100 °C | Critical (>80%) | Symmetric diesters only. |
| Alkoxide Base | NaOMe, NaOEt | 25–65 °C | Critical (>80%) | Symmetric diesters only. |
| Anhydride Opening | Pyridine, Et₃N | 0–25 °C | Low (<5%) | Monoester synthesis. |
| Steglich Coupling | EDC·HCl, DMAP | 0–25 °C | Very Low (<2%) | Mixed diesters, API coupling. |
| Biocatalysis | Novozym 435 | 30–60 °C | Negligible (~0%) | Highly sensitive substrates. |
Experimental Protocol: Transesterification-Free Mixed Glutarate Synthesis
This self-validating protocol utilizes Steglich conditions optimized to suppress ester scrambling during the coupling of a glutarate monoester to a secondary alcohol.
Materials:
-
Glutarate monoester (1.0 eq)
-
Target Alcohol (1.0 eq)
-
EDC·HCl (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Purging: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (N₂ or Argon). Moisture acts as a competing nucleophile.
-
Solvent & Reagent Solubilization: Dissolve the glutarate monoester (1.0 eq) and the target alcohol (1.0 eq) in anhydrous DCM (0.1 M concentration). Note: Using a non-nucleophilic solvent like DCM is critical to prevent solvent-induced transesterification.
-
Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath. Lowering the temperature suppresses the thermal activation energy required for intramolecular cyclization.
-
Controlled Activation: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes. Causality Check: By adding EDC last, the acid is only activated in the presence of the alcohol and DMAP. This ensures the transient O-acylisourea is instantly converted to the acyl pyridinium, preventing scrambling 45.
-
Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP and urea byproducts), saturated NaHCO₃ (to remove unreacted starting acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Pathway Visualization
The following diagram illustrates the mechanistic divergence between a successful DMAP-accelerated coupling and the undesired ester scrambling pathway.
Mechanistic divergence in glutarate coupling: DMAP-accelerated synthesis vs. ester scrambling.
References
- Title: Glutaric Anhydride | Research-Chemical Reagent Source: Benchchem URL
- Title: Steglich Esterification Source: Organic Chemistry Portal URL
- Title: Transesterification Source: Master Organic Chemistry URL
- Title: Thomas H.
- Title: Lipase-catalyzed polyester synthesis – A green polymer chemistry Source: PMC - NIH URL
- Title: EDC*HCl DMAP coupling issues (any advice appreciated)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutaric Anhydride|Research-Chemical Reagent [benchchem.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 5-Methoxy-5-oxopentanoic Acid
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the structure of organic molecules.[1] This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 5-methoxy-5-oxopentanoic acid, also known as monomethyl glutarate.[2][3] For professionals in research, and drug development, a precise understanding of spectral data is not just academic—it is fundamental to verifying molecular identity and purity.
This document moves beyond a simple recitation of spectral data. We will dissect the ¹H NMR spectrum of our target molecule by systematically comparing it to simpler, structurally related diesters: dimethyl succinate and dimethyl adipate. This comparative approach illuminates the subtle yet significant influence of molecular symmetry and chain length on the resulting NMR spectrum, thereby providing a more robust framework for spectral interpretation.
Deciphering the Spectrum: A Tale of Three Molecules
The ¹H NMR spectrum provides three key pieces of information: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating a signal; and the splitting pattern (multiplicity), which details the number of neighboring protons.[2]
The Symmetrical Bookends: Dimethyl Succinate and Dimethyl Adipate
To appreciate the spectrum of our target molecule, we first examine two symmetrical diesters. Their structural simplicity provides a clear baseline for understanding the fundamental spectral features.
1. Dimethyl Succinate (C₆H₁₀O₄):
This molecule is highly symmetrical. The four methylene protons (Hβ) are chemically equivalent, as are the six methyl ester protons (Hα).
-
Prediction: We expect two signals, both singlets.
-
Experimental Data: The ¹H NMR spectrum indeed shows a singlet for the four Hβ protons around δ 2.63 ppm and a singlet for the six Hα protons around δ 3.69 ppm.[3] The 4:6 integration ratio simplifies to 2:3.
2. Dimethyl Adipate (C₈H₁₄O₄):
Extending the carbon chain introduces complexity. The molecule remains symmetrical, but we now have two distinct sets of methylene protons.
-
Prediction: We expect three signals: a singlet for the methyl esters (Hα), a triplet for the methylene groups adjacent to the carbonyls (Hβ), and a multiplet for the central methylene groups (Hγ).
-
Experimental Data: The spectrum shows the methyl protons (Hα) as a singlet around δ 3.67 ppm. The Hβ protons appear as a triplet around δ 2.32 ppm, split by the two neighboring Hγ protons (n+1 = 2+1 = 3). The Hγ protons appear as a multiplet around δ 1.66 ppm, split by the four neighboring Hβ protons.[4]
The Target Molecule: 5-Methoxy-5-oxopentanoic Acid (C₆H₁₀O₄)
This molecule, our primary subject, is asymmetrical. One terminus is a methyl ester, while the other is a carboxylic acid. This asymmetry means that every methylene group is in a unique chemical environment.
-
Prediction: We anticipate four distinct signals for the protons on the carbon backbone, plus a signal for the carboxylic acid proton.
-
Hα (Methyl Ester): A singlet, similar to our symmetrical examples.
-
H2 & H4 (Methylene): Two distinct triplets, each adjacent to another methylene group.
-
H3 (Methylene): A multiplet, specifically a pentet or quintet, as it is flanked by two methylene groups (2+2=4 neighbors, n+1=5).
-
-COOH: A broad singlet, often appearing far downfield.
-
Comparative Data Summary
The table below summarizes the ¹H NMR spectral data for the three molecules, illustrating the impact of molecular structure on the observed chemical shifts and splitting patterns. All spectra are referenced in CDCl₃.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Dimethyl Succinate | Hα (-OCH₃) | ~3.69 | Singlet | 6H |
| Hβ (-CH₂-) | ~2.63 | Singlet | 4H | |
| Dimethyl Adipate | Hα (-OCH₃) | ~3.67 | Singlet | 6H |
| Hβ (-CH₂-C=O) | ~2.32 | Triplet | 4H | |
| Hγ (-CH₂-CH₂-) | ~1.66 | Multiplet | 4H | |
| 5-Methoxy-5-oxopentanoic Acid | Hα (-OCH₃) | ~3.68 | Singlet | 3H |
| H4 (-CH₂-COOCH₃) | ~2.40 | Triplet | 2H | |
| H2 (-CH₂-COOH) | ~2.45 | Triplet | 2H | |
| H3 (-CH₂-CH₂-CH₂-) | ~1.95 | Pentet | 2H | |
| -COOH | >10 | Broad Singlet | 1H |
Note: The chemical shifts for 5-Methoxy-5-oxopentanoic Acid are estimated based on established principles and data from similar structures. The exact positions of the H2 and H4 triplets may be very close and could potentially overlap.
Causality Behind the Observations
-
Chemical Shift: Protons closer to electron-withdrawing groups, like the oxygen atoms of the ester and carboxylic acid functionalities, are "deshielded" and experience a stronger effective magnetic field. This causes their signals to appear at a higher chemical shift (further downfield). This is why the methylene protons alpha to the carbonyl groups (H2, H4, Hβ) consistently appear at δ 2.3-2.5 ppm, while the more shielded central methylene protons (H3, Hγ) are found further upfield at δ 1.6-2.0 ppm.
-
Splitting (Multiplicity): The splitting of a proton signal is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The "n+1 rule" dictates that if a proton has 'n' neighbors, its signal will be split into 'n+1' peaks.[5] This is clearly observed in the triplets of dimethyl adipate (2 neighbors) and the predicted pentet for the central methylene of our target molecule (4 neighbors).
-
Symmetry: The high symmetry of dimethyl succinate results in all four methylene protons being chemically and magnetically equivalent, collapsing their signal into a sharp singlet. The loss of this symmetry in 5-methoxy-5-oxopentanoic acid is the primary reason for its more complex spectrum, with three distinct signals for the three unique methylene groups.
Protocol for High-Fidelity ¹H NMR Sample Preparation
The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[6] Following a standardized protocol is critical to obtaining sharp, well-resolved, and artifact-free data.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of the solid sample (or use an equivalent volume for a liquid) into a clean, dry vial. Using a sufficient amount is crucial, as very low concentrations can make impurity peaks (e.g., water, grease) appear disproportionately large.
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing the solvent signal from overwhelming the analyte signals. Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Filtration (Critical Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5mm NMR tube.[6] This step is vital to remove any suspended particulate matter, which can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[6]
-
Internal Standard: Although modern spectrometers can reference the residual solvent peak, adding an internal standard like tetramethylsilane (TMS) provides a universal reference point (δ 0.0 ppm). If using an internal standard, it should be added to the solvent prior to sample dissolution for consistency.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier corresponding to your laboratory notebook.
Workflow for NMR Sample Preparation
Caption: Standard workflow for preparing a high-quality NMR sample.
Conclusion
The ¹H NMR spectrum of 5-methoxy-5-oxopentanoic acid is a clear illustration of fundamental spectroscopic principles. Its four distinct signals along the carbon backbone, arising from its molecular asymmetry, stand in contrast to the simpler spectra of its symmetrical relatives, dimethyl succinate and dimethyl adipate. By understanding how subtle changes in molecular structure—the extension of a carbon chain or the conversion of an ester to a carboxylic acid—manifest in the NMR spectrum, researchers can more confidently and accurately elucidate the structures of novel compounds. Adherence to rigorous sample preparation protocols ensures that the acquired data is of the highest possible quality, forming a reliable foundation for any research or development endeavor.
References
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link]
-
Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. A Level Chemistry. Available from: [Link]
-
University of Ottawa. NMR Sample Preparation. Available from: [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Aromatic Polyesters from Biosuccinic Acid. Available from: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]
-
PubChem. Monomethyl glutarate. National Center for Biotechnology Information. Available from: [Link]
-
S.J. Sap-SoC. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available from: [Link]
-
Western University, Department of Chemistry. NMR Sample Preparation. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Monomethyl glutarate | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
GC-MS fragmentation pattern of monomethyl glutarate
Technical Guide: GC-MS Fragmentation & Profiling of Monomethyl Glutarate (MMG)
Executive Summary
Monomethyl glutarate (MMG), also known as glutaric acid monomethyl ester, is a critical intermediate often encountered in metabolic profiling (e.g., glutaric acidemia type I), drug impurity analysis, and plasticizer degradation studies.
Unlike its parent compound (glutaric acid) or its diester counterpart (dimethyl glutarate), MMG possesses an amphiphilic structure containing both a hydrophobic methyl ester and a polar carboxylic acid. This duality presents a unique analytical challenge: Direct GC injection leads to peak tailing and thermal degradation, while standard methylation protocols destroy the structural distinction between MMG and dimethyl glutarate.
This guide compares the Trimethylsilyl (TMS) Derivatization strategy against alternative methodologies, establishing it as the superior protocol for unambiguous identification. We provide the specific fragmentation mechanisms required to distinguish MMG from interfering congeners.
Comparative Methodology: Why TMS Derivatization?
To accurately identify MMG, the analytical protocol must preserve the "mono-ester" state while volatilizing the free acid. Below is a comparison of the three primary workflows.
| Feature | Method A: TMS Derivatization (Recommended) | Method B: Full Methylation (BF3/MeOH) | Method C: Direct Injection |
| Reagent | BSTFA or MSTFA (with 1% TMCS) | BF3-Methanol or Diazomethane | None |
| Reaction | Caps free -COOH with -Si(CH₃)₃ | Converts free -COOH to -COOCH₃ | N/A |
| Resulting Analyte | Methyl-TMS-Glutarate | Dimethyl Glutarate (DMG) | Monomethyl Glutarate |
| MW (m/z) | 218.32 | 160.17 | 146.14 |
| Specificity | High. Distinguishes MMG from native DMG. | Zero. Cannot distinguish MMG from native DMG. | Low. Poor peak shape; adsorption losses. |
| Key Diagnostic Ion | m/z 159 (Loss of -COOCH₃) | m/z 129 (Loss of -OCH₃) | m/z 115 (Weak) |
Scientist’s Insight: Method B (Methylation) is a "destructive" derivation for MMG because it converts the metabolite into the diester, erasing its unique identity. Method A (TMS) is the only self-validating protocol because it creates a hybrid derivative (Methyl-TMS) that is mass-spectrally distinct from both the parent acid and the diester.
Detailed Fragmentation Analysis (MMG-TMS)
When MMG is derivatized with MSTFA, it forms Methyl-TMS-Glutarate (Formula: C₉H₁₈O₄Si, MW: 218). The electron ionization (EI) fragmentation pattern is driven by the stability of the silicon atom and alpha-cleavages adjacent to the carbonyl groups.
Primary Fragmentation Pathway
-
Molecular Ion [M]⁺ (m/z 218): Usually weak or absent due to the lability of the ester bonds.
-
Siliconium Ion [Si(CH₃)₃]⁺ (m/z 73): The base peak (100% abundance) in most scans. It confirms the presence of a TMS group.[1]
-
Alpha-Cleavage (TMS End) [M-15]⁺ (m/z 203): Loss of a methyl group from the silicon atom. A standard diagnostic for TMS derivatives.[2]
-
Alpha-Cleavage (Ester End) [M-31]⁺ (m/z 187): Loss of the methoxy group (-OCH₃) from the methyl ester moiety. This proves the molecule contains a methyl ester.
-
Diagnostic "Hybrid" Cleavage [M-59]⁺ (m/z 159):
-
Mechanism: Cleavage of the bond between the alpha-carbon and the methyl ester carbonyl.
-
Loss:
(Carboxymethyl radical, 59 Da). -
Significance: This peak is the fingerprint of MMG-TMS. It confirms the specific chain length (glutarate) and the presence of the methyl ester terminus.
-
The "Negative" Marker (Crucial for Validation)
-
m/z 147 is ABSENT: The ion at m/z 147
is characteristic of bis-TMS derivatives (like Glutaric Acid-2TMS). Because MMG-TMS has only one TMS group, it cannot form this intramolecular rearrangement ion.-
If you see m/z 147, your sample contains the parent Glutaric Acid, not just MMG.
-
Visualization of Fragmentation Pathways
The following diagram illustrates the specific bond cleavages that generate the diagnostic spectrum for Methyl-TMS-Glutarate.
Figure 1: EI Fragmentation pathway of Monomethyl Glutarate-TMS derivative. The m/z 159 ion is the specific identifier for the mono-methyl ester structure.
Experimental Protocol: Validated TMS Derivatization
This protocol is designed to minimize moisture interference (which hydrolyzes TMS esters) and ensure complete derivatization of the hindered carboxylic acid.
Reagents:
-
Solvent: Pyridine (Anhydrous, 99.8%)
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst.
Step-by-Step Workflow:
-
Sample Drying (Critical):
-
Evaporate the sample (e.g., urine extract, plasma supernatant) to complete dryness under a stream of Nitrogen at 40°C.
-
Why: Any residual water will react with MSTFA to form HMDSO (hexamethyldisiloxane), consuming the reagent and preventing analyte derivatization.
-
-
Reconstitution:
-
Add 50 µL of Anhydrous Pyridine .
-
Vortex for 30 seconds to dissolve the residue.
-
-
Derivatization Reaction:
-
Add 50 µL of MSTFA + 1% TMCS .
-
Cap the vial immediately (PTFE-lined cap).
-
Incubate at 60°C for 30 minutes.
-
Causality: While silylation can occur at room temperature, heating ensures the reaction overcomes steric hindrance and completes within a reproducible window.
-
-
Injection:
-
Cool to room temperature.[3]
-
Inject 1 µL into GC-MS (Splitless mode recommended for trace metabolites; 10:1 Split for high-concentration standards).
-
Diagnostic Comparison Table
Use this table to interpret your GC-MS peaks and confirm identity.
| Ion (m/z) | Monomethyl Glutarate (TMS) | Glutaric Acid (Bis-TMS) | Dimethyl Glutarate | Interpretation |
| 73 | 100% (Base) | 100% (Base) | < 5% | Trimethylsilyl group marker. |
| 59 | ~10-20% | < 5% | High | |
| 147 | Absent / <1% | High (~40%) | Absent | Rearrangement of 2 TMS groups. Distinguishes Mono- from Di-acid. |
| 159 | High (Diagnostic) | Absent | Absent | Loss of COOMe from MMG-TMS. Unique Identifier. |
| 203 | Moderate [M-15] | Absent | Absent | Loss of methyl from TMS. |
| 247 | Absent | Moderate [M-15] | Absent | Loss of methyl from Bis-TMS. |
References
-
NIST Chemistry WebBook. "Pentanedioic acid, monomethyl ester."[4] National Institute of Standards and Technology.[4][5] [Link]
-
PubChem Compound Summary. "Monomethyl glutarate (CID 73917)." National Center for Biotechnology Information. [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry. [Link]
-
Human Metabolome Database (HMDB). "Glutaric acid monomethyl ester (HMDB0000858)." [Link]
Sources
Technical Guide: HPLC Retention Time Comparison of Monomethyl vs. Dimethyl Glutarate
Part 1: Executive Summary & Chemical Logic
The separation of Dimethyl Glutarate (DMG) and its hydrolysis product, Monomethyl Glutarate (MMG) , is a critical assay in polymer synthesis, metabolic flux analysis, and formulation stability testing.
The core challenge lies in the distinct polarity difference driven by the functional groups. DMG is a neutral diester, exhibiting moderate lipophilicity. MMG is a monoester containing a free carboxylic acid, making it significantly more polar and pH-sensitive.
The Physicochemical Divergence
To design a robust method, we must first understand the analytes' behavior in solution.
| Analyte | Structure Type | LogP (Approx) | pKa | HPLC Behavior Prediction |
| Dimethyl Glutarate (DMG) | Diester (Neutral) | 0.62 | N/A | Retains well on C18; pH independent. |
| Monomethyl Glutarate (MMG) | Monoester (Acidic) | < 0.2 | ~4.3 | Elutes earlier; Retention is highly pH dependent. |
| Glutaric Acid (GA) | Dicarboxylic Acid | -0.3 | ~4.3 / 5.4 | Elutes near void volume (t0) without ion-pairing or high aqueous phase. |
Scientific Insight: The separation mechanism relies on Hydrophobic Subtraction . The methyl groups in DMG provide interaction points with the C18 stationary phase. MMG loses one methyl group and gains a hydrophilic carboxyl proton, drastically reducing its affinity for the stationary phase.
Part 2: Experimental Protocol (The Self-Validating System)
This protocol is designed as a Self-Validating System . The simultaneous detection of the parent (DMG) and metabolite (MMG) serves as an internal check for hydrolysis or column degradation.
Instrumentation & Conditions
-
System: HPLC with UV-Vis (DAD) or MS detection.
-
Column: C18 (L1) Endcapped, High Carbon Load (e.g., Zorbax Eclipse Plus C18 or equivalent).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Wavelength: 210 nm (Critical: These esters lack conjugation; 254 nm will yield no signal).
-
Temperature: 30°C (Controlled to prevent retention drift).
Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why: The acidic pH suppresses the ionization of MMG (keeping it in R-COOH form), ensuring it retains on the column rather than eluting in the void volume.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Profile
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase Description |
| 0.0 | 5 | 1.0 | Equilibration: Low organic to retain polar MMG. |
| 2.0 | 5 | 1.0 | Isocratic Hold: Ensure separation of Glutaric Acid/MMG. |
| 10.0 | 60 | 1.0 | Ramp: Elute hydrophobic DMG. |
| 12.0 | 95 | 1.0 | Wash: Remove highly retained impurities. |
| 12.1 | 5 | 1.0 | Re-equilibration. |
| 17.0 | 5 | 1.0 | Ready for next injection. |
Part 3: Visualization of Logic & Workflow
Diagram 1: Hydrolysis & Separation Logic
This diagram illustrates the degradation pathway and how the HPLC method physically separates these species based on polarity.
Caption: Chemical degradation pathway of Dimethyl Glutarate and the corresponding chromatographic separation logic.
Part 4: Retention Time Comparison & Data Analysis
The following data represents typical performance on a standard C18 column (150 x 4.6mm) under the conditions defined in Part 2.
Table 1: Comparative Retention Data
| Analyte | Retention Time (min)* | Relative Retention Time (RRT) | Peak Shape Risks |
| Glutaric Acid | 2.1 | 0.24 | Fronting (if sample solvent is too strong). |
| Monomethyl Glutarate | 4.5 | 0.51 | Tailing (if Mobile Phase pH > 4.0). |
| Dimethyl Glutarate | 8.8 | 1.00 (Ref) | Generally sharp; robust. |
*Note: Absolute times will vary by column dimensions and dwell volume. RRT is the reliable metric.
System Suitability Criteria (Pass/Fail)
To ensure the data is trustworthy, every run must meet these criteria:
-
Resolution (Rs): > 2.0 between MMG and DMG.
-
Tailing Factor (Tf): < 1.5 for MMG (Indicates successful protonation of the acid group).
-
Precision: %RSD < 2.0% for retention times over 5 injections.
Part 5: Troubleshooting & Optimization
Diagram 2: Method Optimization Decision Tree
Use this logic flow to resolve common separation issues.
Caption: Troubleshooting logic for optimizing the separation of glutarate esters.
Expert Insight: The pH Criticality
The most common failure mode in this analysis is MMG peak splitting . This occurs when the mobile phase pH is near the pKa of the glutarate monoester (~4.3). At this pH, the molecule exists as both the neutral acid and the ionized carboxylate, which travel at different speeds.
-
Fix: Always maintain mobile phase pH at least 1.5 units below the pKa (Target pH 2.5 - 2.8).
References
-
SIELC Technologies. (2018). Separation of Dimethyl Glutarate on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2004). Identification of monomenthyl succinate, monomenthyl glutarate, and dimenthyl glutarate in nature by high performance liquid chromatography-tandem mass spectrometry. J Agric Food Chem. Retrieved from [Link]
-
OSHA. (n.d.). Dimethyl Glutarate: Method Evaluation and Desorption Studies. Retrieved from [Link]
-
Welch Materials. (2024). Distinguishing Key Time Concepts in Chromatography Analysis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Dimethyl glutarate: Chemical Properties and Safety. Retrieved from [Link]
FTIR spectral peaks for carboxylic acid vs ester in monomethyl glutarate
Topic: FTIR Spectral Analysis: Monomethyl Glutarate (Carboxylic Acid vs. Ester Differentiation) Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Polymer Scientists, and Analytical Chemists.
Distinguishing Carboxylic Acid from Methyl Ester Moieties
Executive Summary
Monomethyl glutarate (MMG, CAS 1501-27-5) presents a unique analytical challenge in infrared spectroscopy because it contains two distinct carbonyl functionalities within the same aliphatic chain: a carboxylic acid (-COOH) and a methyl ester (-COOCH₃).
In a neat liquid spectrum, these groups do not overlap perfectly. They appear as a split carbonyl band or a distinct shoulder. The definitive differentiation relies on the "Rule of Three" for esters (C=O, C-O-C) contrasted against the broad O-H stretch characteristic of the acid. This guide provides the specific wavenumbers, theoretical basis, and experimental protocols to validate the purity and identity of MMG.
Chemical Context & Structural Logic
MMG is a hemi-ester of glutaric acid. Its structure dictates its vibrational modes. Unlike symmetric molecules (e.g., Dimethyl glutarate), MMG lacks symmetry, resulting in a richer IR spectrum where both "Acid" and "Ester" rules apply simultaneously.
Structural Visualization
The following diagram illustrates the dual-terminal nature of MMG and the specific vibrational modes associated with each end.
Figure 1: Functional decomposition of Monomethyl Glutarate showing distinct vibrational zones for the Acid and Ester termini.
Theoretical Framework: The Carbonyl Shift
Why do the two carbonyls appear at different frequencies?
-
The Ester Shift (Higher Frequency ~1740 cm⁻¹): The methoxy group (-OCH₃) is electron-withdrawing via the inductive effect. This withdrawal strengthens the C=O bond, increasing its force constant (
). According to Hooke's Law ( ), a stiffer spring vibrates at a higher frequency. -
The Acid Shift (Lower Frequency ~1710 cm⁻¹): In neat liquid form, carboxylic acids form stable dimers via strong intermolecular hydrogen bonding. This H-bonding weakens the C=O bond, lowering its force constant and reducing the vibrational frequency.[1]
Key Insight: If you dilute MMG significantly in a non-polar solvent (like CCl₄), the acid H-bonds break, and the acid C=O peak will shift up to ~1760 cm⁻¹, potentially overlapping with or surpassing the ester peak. The values below assume a neat liquid sample (ATR).
Experimental Protocol (ATR-FTIR)
Objective: Obtain a high-resolution spectrum of neat MMG to resolve the carbonyl doublet.
Materials
-
Sample: Monomethyl glutarate (Liquid, >95% purity).
-
Instrument: FTIR Spectrometer with ATR accessory (Diamond or ZnSe crystal).
-
Cleaning Solvent: Isopropanol or Ethanol.
Step-by-Step Workflow
Figure 2: Standard Operating Procedure for ATR-FTIR analysis of liquid MMG.
Spectral Analysis & Peak Assignment
The following table provides the definitive peak assignments for MMG. Use this for peak picking and integration.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Shape | Notes |
| Acid O-H | Stretch | 2500 – 3300 | Medium | Very Broad | The "Acid Beard."[2] Often overlaps C-H stretches. Indicates -COOH presence.[3][4][5] |
| C-H (Alkyl) | Stretch | 2850 – 2960 | Strong | Sharp | CH₂ stretches from the glutarate backbone and CH₃ from the ester. |
| Ester C=O | Stretch | 1735 – 1750 | Strong | Sharp | Higher frequency carbonyl. Often the "right" side of the doublet. |
| Acid C=O | Stretch | 1705 – 1720 | Strong | Broad | Lower frequency carbonyl due to dimerization. The "left" side of the doublet. |
| Ester C-O | Stretch | 1150 – 1250 | Strong | Sharp | Characteristic "Rule of Three" band for esters. |
| Acid C-O | Stretch | 1210 – 1320 | Medium | Broad | Often overlaps with the ester C-O region. |
| O-H (Acid) | Out-of-plane Bend | ~930 | Medium | Broad | Characteristic "hump" for dimerized acids. |
Critical Comparison: MMG vs. Alternatives
To validate that your sample is the mono-ester and not the di-ester or the di-acid, look for these binary signals:
| Feature | Glutaric Acid (Di-Acid) | Dimethyl Glutarate (Di-Ester) | Monomethyl Glutarate (Target) |
| O-H Region (3000+) | Massive Broad Band | Clean Baseline (No OH) | Broad Band Present |
| Carbonyl (1700) | Single Peak (~1700) | Single Peak (~1740) | Split/Doublet (1710 + 1740) |
| Physical State | Solid (mp ~98°C) | Liquid | Liquid / Low-melt Solid |
Troubleshooting & Optimization
Issue: Carbonyl Peaks are Merged
If the resolution of your instrument is low, the 1710 and 1740 cm⁻¹ peaks may appear as one broad peak with a jagged top.
-
Solution: Run the scan at 2 cm⁻¹ resolution instead of the standard 4 cm⁻¹.
-
Alternative: Use Second Derivative processing in your software to mathematically resolve the overlapping band centers.
Issue: Water Interference
MMG is hygroscopic. Absorbed water will create a broad peak at 3300-3400 cm⁻¹, confusing the Acid O-H interpretation.
-
Solution: Dry the sample over molecular sieves or MgSO₄ before analysis. A true Acid O-H stretch extends much lower (down to 2500 cm⁻¹) than water (stops ~3000 cm⁻¹).
References
-
NIST Mass Spectrometry Data Center. Monomethyl glutarate (CAS 1501-27-5) Data. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for "Rule of Three" in esters).
Sources
Distinguishing 5-Methoxy-5-oxopentanoate from glutaric acid in metabolomics
An In-Depth Guide to Distinguishing 5-Methoxy-5-oxopentanoate from Glutaric Acid in Metabolomics
In the intricate landscape of metabolomics, the accurate identification of individual metabolites is paramount. Misidentification can lead to erroneous biological interpretations, derailing research and drug development efforts. A particularly illustrative challenge lies in distinguishing between structurally similar molecules, such as 5-Methoxy-5-oxopentanoate and its parent dicarboxylic acid, glutaric acid. While not isobaric, their structural similarity and the common use of derivatization in certain analytical workflows can create significant ambiguity.
This guide provides an in-depth technical comparison of analytical strategies to definitively distinguish these two metabolites. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach for researchers, scientists, and drug development professionals.
The Molecules: A Tale of Two Carboxyl Groups
At first glance, the structures of glutaric acid and its monomethyl ester are straightforward. However, this subtle difference—a methyl group in place of a proton—fundamentally alters their physicochemical properties and, consequently, the analytical strategies required for their differentiation.
Glutaric acid is a well-characterized intermediate in the catabolism of the amino acids lysine and tryptophan.[1][2] Its accumulation in bodily fluids is a key biomarker for Glutaric Aciduria Type I (GA1), a serious inherited metabolic disorder that can lead to severe neurological damage.[3][4] In contrast, 5-Methoxy-5-oxopentanoate is also recognized as an endogenous metabolite, representing the monomethyl ester of glutaric acid.[5][6][7] The ability to distinguish them is therefore not merely an academic exercise but a clinical and biological necessity.
Table 1: Physicochemical Properties of Glutaric Acid and 5-Methoxy-5-oxopentanoate
| Property | Glutaric Acid | 5-Methoxy-5-oxopentanoate |
| Chemical Structure | HOOC-(CH₂)₃-COOH | CH₃OOC-(CH₂)₃-COOH |
| IUPAC Name | Pentanedioic acid | 5-Methoxy-5-oxopentanoic acid |
| Molecular Formula | C₅H₈O₄ | C₆H₁₀O₄ |
| Molecular Weight | 132.12 g/mol | 146.14 g/mol [8][9] |
| Exact Mass | 132.04226 Da | 146.05791 Da |
| Key Functional Groups | Dicarboxylic Acid | Carboxylic Acid, Methyl Ester |
Analytical Strategy 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For polar, non-volatile metabolites, LC-MS/MS is often the most direct and powerful analytical tool, as it typically obviates the need for chemical derivatization.[10] The strategy here relies on exploiting the intrinsic differences in mass and fragmentation behavior.
The Causality of Separation and Detection
The primary advantage of LC-MS/MS is the ability to analyze the compounds in their native forms. The separation is based on differential partitioning between the stationary and mobile phases, while detection leverages the unique mass-to-charge ratio (m/z) and fragmentation patterns of each molecule.
-
Chromatographic Separation: Due to the presence of a methyl ester group, 5-Methoxy-5-oxopentanoate is slightly less polar than glutaric acid. This difference can be exploited for chromatographic separation. A reversed-phase (e.g., C18) column with a polar mobile phase (e.g., water/acetonitrile with formic acid) will typically result in 5-Methoxy-5-oxopentanoate eluting slightly later than the more polar glutaric acid.
-
Mass Spectrometric Detection: In negative ion mode electrospray ionization (ESI), both molecules will readily deprotonate to form [M-H]⁻ ions. Their exact masses are sufficiently different for a high-resolution mass spectrometer to easily distinguish them. However, the true power of this technique lies in tandem mass spectrometry (MS/MS), where these precursor ions are fragmented to produce a characteristic "fingerprint" of product ions.
Differentiating Fragmentation Patterns
Collision-Induced Dissociation (CID) of the [M-H]⁻ ions of our two analytes will yield distinct product ions, forming the basis for unambiguous identification.
-
Glutaric Acid ([M-H]⁻ at m/z 131.04): The fragmentation is dominated by sequential neutral losses of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da).[11] This is a classic fragmentation pathway for dicarboxylic acids.
-
5-Methoxy-5-oxopentanoate ([M-H]⁻ at m/z 145.06): Fragmentation will be driven by the loss of the methyl ester group. A characteristic loss of methanol (CH₃OH, 32 Da) is expected, along with the loss of carbon dioxide (CO₂, 44 Da).
The unique product ions generated allow for the development of a highly specific Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method for targeted quantification.
Caption: Workflow for distinguishing analytes using LC-MS/MS.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or urine, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₅-Glutaric Acid).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: ESI Negative.
-
Analysis Mode: Targeted (MRM/PRM) or Full Scan MS/MS.
-
MRM Transitions (Example):
-
Glutaric Acid: Precursor m/z 131.04 → Product m/z 113.03 (loss of H₂O), m/z 87.04 (loss of CO₂).
-
5-Methoxy-5-oxopentanoate: Precursor m/z 145.06 → Product m/z 113.03 (loss of CH₃OH), m/z 101.06 (loss of CO₂).
-
Internal Standard (¹³C₅-Glutaric Acid): Precursor m/z 136.06 → Product m/z 117.06.
-
-
Analytical Strategy 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of metabolomics, particularly for volatile or semi-volatile compounds. For polar molecules like organic acids, chemical derivatization is mandatory to increase volatility and thermal stability.[12][13] This requirement, however, introduces a potential analytical trap.
The Derivatization Conundrum
If a methylation derivatization strategy is chosen to analyze glutaric acid, it will be converted to dimethyl glutarate. This derivatized molecule (C₇H₁₂O₄) is now a structural isomer of the methylated form of 5-Methoxy-5-oxopentanoate (methyl 5-methoxy-5-oxopentanoate, C₇H₁₂O₄). They will have the identical exact mass, making them indistinguishable by mass alone.
Therefore, the key to differentiation using this workflow lies in:
-
Chromatographic Separation: The two isomers may have slightly different retention times on a standard GC column (e.g., DB-5ms).
-
Mass Spectral Fragmentation: Isomers, while having the same mass, often produce different fragmentation patterns upon electron ionization (EI) due to their different bond arrangements.
A more robust approach is to use a different derivatization agent, such as silylation (e.g., using BSTFA).
-
Glutaric Acid + 2 TMS: Forms a di-TMS ester.
-
5-Methoxy-5-oxopentanoate + 1 TMS: Forms a mono-TMS ester.
These derivatives will have significantly different masses and retention times, making them easily distinguishable.
Caption: GC-MS workflow showing critical derivatization choices.
Experimental Protocol: GC-MS (Silylation)
-
Sample Preparation:
-
Use the dried extract obtained from the protein precipitation step described previously.
-
Ensure the extract is completely free of water, as water will quench the silylation reagent.
-
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent (e.g., 30m x 0.25mm x 0.25µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full Scan (m/z 50-600).
-
-
Data Analysis: Identify the peaks for the di-TMS glutarate and mono-TMS 5-methoxy-5-oxopentanoate based on their retention times and unique mass spectra.
Analytical Strategy 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the gold standard for structural elucidation by probing the chemical environment of each atom in a molecule.[14] While less sensitive than MS, it is non-destructive and highly quantitative. For pure compounds or sufficiently concentrated samples, NMR offers unambiguous distinction.
The Power of the Chemical Shift
The ¹H and ¹³C nuclei within each molecule will resonate at different frequencies (chemical shifts) depending on their local electronic environment.
-
Glutaric Acid (in D₂O): The molecule is symmetrical. This results in a simple spectrum:
-
5-Methoxy-5-oxopentanoate (in D₂O): The methyl ester group breaks the molecule's symmetry, leading to a more complex spectrum:
-
¹H NMR: A sharp singlet for the methoxy (-OCH₃) protons will appear downfield, typically around 3.7 ppm. The three methylene groups are now chemically distinct and will each produce a unique signal (likely triplets).
-
¹³C NMR: All six carbons are now unique and will produce six distinct signals.
-
Table 2: Predicted ¹H NMR Signals for Differentiation
| Compound | Predicted Signal | Approx. Chemical Shift (ppm) | Multiplicity | Integration |
| Glutaric Acid | -CH₂- (α to COOH) | ~2.4 | Triplet | 4H |
| -CH₂- (β to COOH) | ~1.9 | Quintet | 2H | |
| 5-Methoxy-5-oxopentanoate | -O-CH₃ | ~3.7 | Singlet | 3H |
| -CH₂- (α to COOH) | ~2.5 | Triplet | 2H | |
| -CH₂- (α to COOR) | ~2.4 | Triplet | 2H | |
| -CH₂- (β) | ~2.0 | Multiplet | 2H |
Summary and Recommendations
Choosing the right analytical platform depends on the specific goals of the metabolomics study.
Table 3: Comparison of Analytical Methodologies
| Feature | LC-MS/MS | GC-MS (with Silylation) | NMR |
| Sensitivity | High (pM-nM) | High (pM-nM) | Low (µM-mM) |
| Throughput | High | High | Low |
| Sample Prep | Simple (Precipitation) | Moderate (Drying, Derivatization) | Simple (Buffering) |
| Ambiguity | Low (Distinct mass & fragments) | Very Low (Distinct mass & RT) | None (Gold standard) |
| Best Use Case | Targeted & untargeted screening, quantification | Broad screening of organic/fatty acids | Structural validation, flux analysis |
digraph "Decision_Tree" { node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];A[label="What is the primary goal?"]; B[label="High-throughput screening or quantification of known targets in complex matrix.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Broad metabolic profiling including other organic acids.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Absolute structural confirmation or analysis of a purified sample.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Use LC-MS/MS", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Use GC-MS with Silylation", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Use NMR", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B[label="Screening/\nQuantification"]; A -> C [label="Broad Profiling"]; A -> D [label="Validation"]; B -> E; C -> F; D -> G;
}
Caption: Decision tree for selecting the optimal analytical method.
For routine, high-throughput metabolomics where both sensitivity and specificity are critical, LC-MS/MS is the recommended methodology . It provides a direct, robust, and unambiguous route to differentiate and quantify 5-Methoxy-5-oxopentanoate and glutaric acid without the confounding variable of derivatization. GC-MS with a non-isomerizing derivatization agent like BSTFA is an excellent alternative. NMR, while less sensitive, remains the ultimate arbiter for structural proof when required.
References
-
Wikipedia. Glutaric acid. [Link]
-
Basem, K., et al. (2010). Exploring rearrangements along the fragmentation of glutaric acid negative ion: a combined experimental and theoretical study. PubMed. [Link]
-
ResearchGate. 1 H NMR spectra of 1 (30 mM) with glutaric acid (2) (90 mM) (a) and... [Link]
-
Metabolic Support UK. Glutaric Aciduria Type 1. [Link]
-
Wang, Y., et al. (2007). Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. [Link]
-
Pragolab. Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. [Link]
-
Kolker, S., et al. (2012). Glutaric Acidemia, Pathogenesis and Nutritional Therapy. PMC - NIH. [Link]
-
Biocrates. 3-hydroxyglutaric acid. [Link]
-
Caudron, E. (2014). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
SIELC Technologies. 5-Methoxy-5-oxopentanoic acid. [Link]
-
University of Bristol. NMR Spectroscopy. [Link]
Sources
- 1. Glutaric acid - Wikipedia [en.wikipedia.org]
- 2. 3-hydroxyglutaric acid - biocrates [biocrates.com]
- 3. metabolicsupport.org [metabolicsupport.org]
- 4. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Methoxy-5-oxopentanoic acid | SIELC Technologies [sielc.com]
- 8. 5-Methoxy-5-oxopentanoic acid | CymitQuimica [cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. pragolab.cz [pragolab.cz]
- 11. Exploring rearrangements along the fragmentation of glutaric acid negative ion: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. weber.hu [weber.hu]
- 14. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 15. Glutaric acid(110-94-1) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Mass spectrometry identification of urinary monomethyl glutarate
Topic: Mass Spectrometry Identification of Urinary Monomethyl Glutarate Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Isomer Challenge
Identifying Monomethyl Glutarate (MMG) in urine presents a specific analytical challenge often overlooked in general metabolomics: Isomeric Interference .
MMG (Glutaric acid monomethyl ester, C₆H₁₀O₄) is a structural isomer of 3-Methylglutaric acid (3-MGA) , a clinically significant marker for organic acidurias (e.g., 3-Methylglutaconic aciduria). Furthermore, standard GC-MS workflows utilizing acidic methanol derivatization can artificially generate MMG from Glutaric Acid, or convert endogenous MMG into Dimethyl Glutarate, effectively erasing the analyte of interest.
This guide compares two rigorous workflows—GC-MS (Silylation) and LC-MS/MS (HILIC) —specifically designed to preserve the native identity of MMG and distinguish it from its isomers and artifacts.
Part 1: The Analyte Profile & The "Derivatization Trap"
Before selecting a method, researchers must understand the chemical instability of MMG during sample preparation.
| Property | Monomethyl Glutarate (MMG) | 3-Methylglutaric Acid (3-MGA) | Glutaric Acid (GA) |
| Structure | Ester (Methyl group on Oxygen) | Alkyl (Methyl group on Carbon 3) | Dicarboxylic Acid |
| CAS | 1501-27-5 | 626-51-7 | 110-94-1 |
| Clinical Relevance | Metabolite of exogenous esters/solvents; potential biomarker for dysbiosis. | Marker for Leucine metabolism disorders (3-MGA-uria). | Marker for Glutaric Aciduria Type I. |
| Analytical Risk | High: Converts to Dimethyl Glutarate if methylated. | Low: Stable carbon-methyl bond. | High: Can form MMG artifact if methanol is present. |
The Derivatization Trap (Visualized)
Standard methylation protocols (e.g., BF3/Methanol) destroy the ability to distinguish endogenous MMG from Glutaric Acid.
Figure 1: The "Derivatization Trap" showing how methylation merges two distinct analytes into one, whereas silylation preserves their unique identities.
Part 2: Method A – GC-MS with Silylation (The Structural Validator)
Role: The "Gold Standard" for structural confirmation and isomer differentiation. Mechanism: Electron Ionization (EI) provides fragmentation patterns that clearly distinguish the methyl ester (MMG) from the methyl-carbon branch (3-MGA).
Protocol: Silylation Workflow
Note: This protocol avoids methanol to prevent transesterification.
-
Sample Prep:
-
Aliquot 100 µL urine.
-
Add 10 µL Internal Standard (e.g., Tropic acid or d4-Glutaric acid).
-
Urease Treatment: Add 10 µL Urease (type C-3) to remove urea interference. Incubate 15 min at 37°C.
-
-
Extraction:
-
Acidify to pH < 2 with 5N HCl.
-
Extract twice with 2 mL Ethyl Acetate (EtAc).
-
Combine organic layers and dry under Nitrogen stream at 40°C. Ensure complete dryness.
-
-
Derivatization (Critical Step):
-
Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Add 10 µL Pyridine (catalyst).
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Temp Program: 70°C (hold 2 min) → 10°C/min → 280°C.
-
Detection: Full Scan (m/z 50–550) for identification; SIM for quantitation.
-
Data Interpretation (Causality):
-
MMG-TMS: The spectrum will show a characteristic loss of methoxy group (M-31) and trimethylsilanol (M-90).
-
3-MGA-diTMS: The spectrum will show fragmentation related to the carbon branch, distinct from the ester linkage.
Part 3: Method B – LC-MS/MS (The High-Throughput Quantifier)
Role: High sensitivity quantification without derivatization artifacts. Mechanism: Soft ionization (ESI) in negative mode targets the carboxylate anion.
Protocol: Dilute-and-Shoot HILIC
Why HILIC? MMG is a small, polar organic acid. Reverse Phase (C18) often yields poor retention, causing MMG to elute in the void volume with salts. HILIC provides retention and separation from Glutaric Acid.
-
Sample Prep:
-
Dilute Urine 1:10 with Acetonitrile:Water (90:10).
-
Centrifuge at 12,000 x g for 10 min to precipitate proteins.
-
Inject supernatant.
-
-
LC Conditions:
-
Column: BEH Amide or equivalent HILIC column (1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
-
MS/MS Parameters (Negative Mode):
-
Precursor: m/z 145.05 (MMG [M-H]⁻).
-
Product Ions:
-
Quantifier: m/z 113 (Loss of CH₃OH).
-
Qualifier: m/z 85 (Further decarboxylation).
-
-
Differentiation: Glutaric Acid (m/z 131) and 3-MGA (m/z 145) must be chromatographically resolved. 3-MGA transitions will differ (e.g., loss of CO₂).
-
Part 4: Comparative Analysis
| Feature | GC-MS (Silylation) | LC-MS/MS (HILIC) |
| Specificity | Excellent. EI spectra definitively identify isomers (Ester vs Alkyl). | Good. Relies on retention time and MRM transitions. |
| Sensitivity | Moderate (µM range). | High (nM range). |
| Throughput | Low (Requires drying & derivatization, ~90 min/sample). | High (Dilute & Shoot, ~15 min/sample). |
| Risk of Artifacts | Low (if Methanol is strictly avoided). | Very Low (No chemical modification performed). |
| Best Use Case | Discovery/Confirmation. When you observe an unknown peak and need to prove it is MMG. | Routine Screening. When measuring MMG in large cohorts. |
Part 5: Decision Workflow
Use the following logic to select the appropriate methodology for your study.
Figure 2: Decision matrix for selecting the analytical platform based on study goals.
References
-
Human Metabolome Database (HMDB). Metabolite Entry: Monomethyl glutarate (HMDB0000858).[2] Retrieved from [Link]
-
JEOL. Qualitative and Quantitative Analysis of Organic Acids in Urine by GC-HRMS. Retrieved from [Link]
-
Lord, R. (2011).[3] Advantages of LC/MS-MS Over GC/MS for Organic Acid Profiles. Studylib. Retrieved from [Link]
Sources
Purity assay methods for synthetic methyl hydrogen glutarate
An In-Depth Comparative Guide to Purity Assay Methods for Synthetic Methyl Hydrogen Glutarate
Introduction
Methyl hydrogen glutarate (CAS: 1501-27-5), the monomethyl ester of glutaric acid, is a pivotal intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and materials science sectors.[1] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised quality in the final product. For researchers and drug development professionals, selecting an appropriate, robust, and reliable analytical method for purity determination is a critical first step in ensuring the integrity of their work.
This guide provides a comprehensive comparison of the primary analytical techniques used for the purity assessment of synthetic methyl hydrogen glutarate. We will delve into the theoretical principles, provide detailed experimental protocols, and objectively evaluate the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and classical Acid-Base Titration. The discussion is grounded in established analytical principles and aims to equip scientists with the expertise to make informed decisions for their specific analytical challenges.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for analyzing volatile and thermally stable compounds.[2] For methyl hydrogen glutarate, GC provides excellent separation efficiency, allowing for the quantification of the main component and the resolution of closely related volatile impurities.
Principle of GC Analysis
In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) transports the sample through the column, which contains a stationary phase coated on its inner walls. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases, which is primarily governed by their boiling points and polarity. Compounds are detected as they elute from the column, most commonly by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of carbon atoms, making it ideal for organic analytes.[3]
While methyl hydrogen glutarate is volatile, the presence of the free carboxylic acid can cause peak tailing and potential interactions with the column. To mitigate this, derivatization—converting the carboxylic acid to a more volatile and less polar ester (e.g., a silyl ester)—is often employed to improve chromatographic performance.[4]
Experimental Protocol: GC-FID
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of the methyl hydrogen glutarate sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent, such as Dichloromethane or Ethyl Acetate.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature before analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent with FID.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Injector: Split/Splitless, set to 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: FID set at 280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Purity is typically calculated using the area percent normalization method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This calculation assumes that all components have a similar response factor with the FID, which is a reasonable assumption for structurally similar organic impurities.
-
Workflow for GC Purity Assay
Caption: Workflow for GC-FID purity analysis of methyl hydrogen glutarate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly well-suited for non-volatile or thermally labile compounds, making it an excellent alternative to GC without the need for derivatization.[5]
Principle of HPLC Analysis
In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase).[5] For a molecule like methyl hydrogen glutarate, which has moderate polarity, reversed-phase HPLC is the method of choice. Here, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[6] Separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds elute first, while less polar compounds are retained longer.
Detection for compounds lacking a strong chromophore, such as methyl hydrogen glutarate, is typically performed using a UV detector at a low wavelength (e.g., 205-215 nm) where the carboxyl and ester groups absorb.[7]
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Similar to GC, purity is calculated using the area percent normalization method from the resulting chromatogram.
-
Workflow for HPLC Purity Assay
Caption: Workflow for HPLC-UV purity analysis of methyl hydrogen glutarate.
Quantitative NMR (qNMR) Spectroscopy
Quantitative ¹H NMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[8] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal.[9]
Principle of qNMR Analysis
In a qNMR experiment, a known mass of the sample is dissolved along with a known mass of a certified internal standard in a deuterated solvent.[8] The purity of the sample is calculated by comparing the integral of a specific, well-resolved resonance from the analyte with a resonance from the internal standard. Key considerations for accuracy include ensuring a sufficient relaxation delay (D1) between scans to allow for full magnetization recovery of all protons.[9]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Select a suitable internal standard that has a simple proton spectrum with at least one peak that is well-resolved from the analyte peaks (e.g., Maleic Acid or Dimethyl sulfone).
-
Accurately weigh approximately 20 mg of the methyl hydrogen glutarate sample into a vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the protons being quantified). A value of 30 seconds is generally a safe starting point.
-
Number of Scans (NS): 8 or 16, to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved peak from methyl hydrogen glutarate (e.g., the singlet from the methyl ester protons at ~3.6 ppm) and a peak from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
-
Workflow for qNMR Purity Assay
Caption: Workflow for qNMR purity analysis of methyl hydrogen glutarate.
Acid-Base Titration
Titration is a classic, absolute chemical analysis method that determines the concentration of an analyte by reacting it with a standardized solution (the titrant).[10] For methyl hydrogen glutarate, the free carboxylic acid group provides a straightforward handle for an acid-base titration.
Principle of Titration
The method involves the neutralization of the acidic proton of the carboxylic acid group with a strong base of known concentration, typically sodium hydroxide (NaOH).[11] The reaction proceeds in a 1:1 stoichiometry. The equivalence point, where all the acid has been neutralized, can be detected using a colorimetric indicator (like phenolphthalein) or by monitoring the pH with a pH meter to generate a titration curve.[12]
Experimental Protocol: Titration
-
Titrant Standardization:
-
Prepare a ~0.1 M NaOH solution.
-
Standardize it by titrating against a known mass of a primary acid standard, such as potassium hydrogen phthalate (KHP).
-
-
Sample Analysis:
-
Accurately weigh approximately 200-300 mg of the methyl hydrogen glutarate sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in ~50 mL of a suitable solvent (e.g., a 1:1 mixture of deionized water and ethanol to ensure solubility).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized ~0.1 M NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH used.
-
-
Data Analysis:
-
Calculate the purity based on the stoichiometry of the reaction:
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH titrant used (mL)
-
M_NaOH = Molarity of standardized NaOH (mol/L)
-
MW_analyte = Molecular weight of methyl hydrogen glutarate (146.14 g/mol )[13]
-
m_sample = Mass of the sample (g)
-
-
Workflow for Titration Purity Assay
Caption: Workflow for acid-base titration purity analysis.
Comparative Summary and Recommendations
The choice of analytical method depends heavily on the specific requirements of the analysis, such as the need for impurity profiling, the desired level of accuracy, available instrumentation, and sample throughput.
| Feature | Gas Chromatography (GC) | HPLC | Quantitative NMR (qNMR) | Acid-Base Titration |
| Principle | Separation by volatility | Separation by polarity | Nuclear resonance signal proportionality | Chemical neutralization |
| Specificity | High (separates isomers) | High (separates impurities) | High (structurally specific) | Low (titrates all acids) |
| Sensitivity | High (ppb-ppm) | Moderate (ppm) | Low (requires mg of sample) | Moderate (requires mg of sample) |
| Accuracy | Good-Excellent | Good-Excellent | Excellent (Primary Method) | Excellent (with proper standardization) |
| Precision | Excellent | Excellent | Excellent | Good-Excellent |
| Impurity Profiling | Yes (volatile impurities) | Yes (non-volatile impurities) | Yes (for impurities >0.1%) | No |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate | Moderate-High (manual) |
| Cost/Complexity | Moderate-High | Moderate-High | High | Low |
| Key Advantage | Excellent for volatile impurities | No derivatization needed | Absolute quantification | Simple, inexpensive, robust |
| Key Limitation | May require derivatization | Requires a chromophore | Lower sensitivity | Not specific; won't detect non-acidic impurities |
Recommendations:
-
For Routine Quality Control and Impurity Profiling: A combination of GC and HPLC is highly recommended. GC is ideal for detecting volatile contaminants (e.g., residual solvents), while HPLC is superior for identifying non-volatile or thermally sensitive by-products from the synthesis.
-
For Certification of Reference Materials: qNMR is the gold standard. Its status as a primary ratio method provides the highest level of confidence in the purity value without reliance on analyte-specific calibration standards.[8]
-
For Rapid, Low-Cost Purity Assessment: Acid-Base Titration is an excellent choice when the primary concern is the content of the main acidic component and when non-acidic impurities are known to be negligible. It is a robust and inexpensive method for process monitoring.[11]
By understanding the strengths and weaknesses of each technique, researchers can confidently select the most appropriate method to validate the purity of their synthetic methyl hydrogen glutarate, ensuring the quality and reliability of their scientific outcomes.
References
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UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
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IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
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D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. Retrieved from [Link]
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Arma, R., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Foods, 9(7), 934. Retrieved from [Link]
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Rioux, V., et al. (2010). High performance liquid chromatography of fatty acid as naphthacyl derivatives. ResearchGate. Retrieved from [Link]
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Lisciani, C., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. PMC. Retrieved from [Link]
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Scribd. (n.d.). 1H-NMR Analysis of Fatty Acid Esters. Retrieved from [Link]
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NIST. (n.d.). Certificate of Analysis - Standard Reference Material 2277. Retrieved from [Link]
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Spectral Service AG. (2025). Purity Testing & Quantitative NMR Analysis. Retrieved from [Link]
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SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
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Pupo, M. T., et al. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Magnetic Resonance in Chemistry, 52(7), 339-345. Retrieved from [Link]
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Z-G. Liu, et al. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]
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Shodex. (n.d.). Di-carboxylic Acids (DE-413). Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl Hydrogen Glutarate. Retrieved from [Link]
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FAO AGRIS. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers. Retrieved from [Link]
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Boston Apothecary. (2019). Advanced Acid And Ester Titration Basics. Retrieved from [Link]
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The Pharmacist's Lair. (2023). How to solve for the % Purity of substances after titration. Retrieved from [Link]
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LookChem. (n.d.). METHYL HYDROGEN GLUTARATE. Retrieved from [Link]
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Harvey, D. (n.d.). Analytical Chemistry 2.1. Retrieved from [Link]
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Mettler Toledo. (n.d.). Titration Fundamentals. Retrieved from [Link]
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Homework.Study.com. (n.d.). How do you calculate percentage purity in titration?. Retrieved from [Link]
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OSHA. (n.d.). Dimethyl glutarate. Retrieved from [Link]
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ASTM International. (2002). Standard Test Method for Purity of Methyl Ethyl Ketone By Gas Chromatography. Retrieved from [Link]
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ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
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GL Sciences. (n.d.). Purity Test and Fatty Acid Content Ratio Test of Polysorbate 80. Retrieved from [Link]
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Chemsrc. (2025). Methyl glutarate. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Toxicological Profile for Glutaraldehyde - Analytical Methods. Retrieved from [Link]
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SINTEF. (n.d.). Analytical methods for hydrogen purity. Retrieved from [Link]
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Process Sensing Technologies. (n.d.). Analysis Techniques for Quality of Hydrogen. Retrieved from [Link]
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- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
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Safety Operating Guide
5-Methoxy-5-oxopentanoate proper disposal procedures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
